molecular formula C8H10INO2 B8213918 5-Iodo-2-(2-methoxyethoxy)pyridine

5-Iodo-2-(2-methoxyethoxy)pyridine

Cat. No.: B8213918
M. Wt: 279.07 g/mol
InChI Key: HUMYJYVIRVRSMG-UHFFFAOYSA-N
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Description

5-Iodo-2-(2-methoxyethoxy)pyridine is a pyridine-based chemical reagent intended for research and development purposes, specifically for use as a synthetic building block in organic chemistry. 1 As a pyridine derivative, this compound belongs to a class of nitrogen-bearing heterocycles that are fundamental in progressive drug design and discovery. 2 The pyridine scaffold is a ubiquitous structure in pharmaceuticals and natural products, valued for its influence on pharmacological activity and its role as a key pharmacophore in medicinal chemistry. 2 The iodine substituent at the 5-position makes this compound a versatile intermediate for further chemical transformations, notably in metal-catalyzed cross-coupling reactions, which are crucial for constructing complex molecules. Handling should be conducted with care. The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). 1 Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to appropriate safety protocols. <a href="citation:1</a> This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYJYVIRVRSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Iodo-2-(2-methoxyethoxy)pyridine" synthesis pathway from 2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable synthesis pathway for 5-Iodo-2-(2-methoxyethoxy)pyridine starting from 2-hydroxypyridine .[1][2]

This route prioritizes regiochemical fidelity, specifically addressing the challenge of N- vs. O-alkylation inherent in pyridone chemistry.[1][2] The selected pathway utilizes an "Activation-Substitution" strategy (via a chloro-intermediate) rather than direct alkylation, ensuring exclusive formation of the ether linkage required for high-purity pharmaceutical applications.[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Iodo-2-(2-methoxyethoxy)pyridine CAS: 13472-61-2 Core Challenge: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1][2] Direct alkylation often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products.[1][2] Strategic Solution:

  • Regioselective Iodination: Electrophilic aromatic substitution controlled by the electron-donating hydroxyl group.[1][2]

  • Activation: Conversion of the hydroxyl group to a chloride leaving group to block N-alkylation.

  • Nucleophilic Substitution (

    
    ):  Displacement of the chloride by 2-methoxyethanol.[1][2]
    
Pathway Visualization

SynthesisPathway SM 2-Hydroxypyridine (Starting Material) Int1 5-Iodo-2-pyridone (Intermediate 1) SM->Int1 Step 1: Iodination (I2, H2O2) Int2 5-Iodo-2-chloropyridine (Intermediate 2) Int1->Int2 Step 2: Chlorination (POCl3) Product 5-Iodo-2-(2-methoxyethoxy)pyridine (Target) Int2->Product Step 3: SnAr (2-Methoxyethanol, NaH)

Figure 1: Three-step linear synthesis designed to maximize regioselectivity.

Step-by-Step Experimental Protocols

Step 1: Regioselective C5-Iodination

Objective: Introduce an iodine atom at the 5-position.[1][2][3] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The 2-hydroxy group (ortho/para director) activates the 3 and 5 positions.[1] Steric hindrance and electronic stability favor the 5-position.[1]

Protocol:

  • Reagents: 2-Hydroxypyridine (1.0 eq), Iodine (

    
    , 1.05 eq), Hydrogen Peroxide (
    
    
    
    , 30% aq, 1.1 eq), Water (Solvent).[1][2]
  • Procedure:

    • Suspend 2-hydroxypyridine in water at room temperature.[1][2]

    • Add solid Iodine (

      
      ) in portions. The mixture will be heterogeneous.[1]
      
    • Slowly add

      
       dropwise.[1][2] The reaction is exothermic; maintain temperature 
      
      
      
      .[1]
    • Chemistry Note:

      
       oxidizes the byproduct HI back to 
      
      
      
      , ensuring 100% atom economy for iodine and driving the reaction to completion.[2]
    • Stir at

      
       for 4 hours.
      
    • Workup: Cool to

      
      . The product, 5-iodo-2-pyridone , precipitates as a solid.[1][2] Filter, wash with cold water and sodium thiosulfate solution (to remove excess iodine).[1][2] Dry in vacuo.[1][2]
      

Key Data Point:

Parameter Value
Yield 85-92%
Purity >98% (HPLC)

| Regioselectivity | >99:1 (C5 vs C3) |[1][2]

Step 2: Chlorodehydroxylation (Activation)

Objective: Convert the tautomeric amide/phenol oxygen into a chloro leaving group.[1][2] Mechanism: Nucleophilic acyl substitution via a phosphoryl intermediate.[1][2][4]

Protocol:

  • Reagents: 5-Iodo-2-pyridone (1.0 eq), Phosphorus Oxychloride (

    
    , 3.0 eq), Quinoline (catalytic, 0.1 eq).
    
  • Procedure:

    • Place 5-iodo-2-pyridone in a dry round-bottom flask under

      
      .
      
    • Add

      
       carefully (neat).[1][2]
      
    • Add catalytic quinoline (acts as a base to trap HCl).[1][2]

    • Reflux (

      
      ) for 2-3 hours.[1][2] Monitor by TLC (disappearance of polar pyridone spot).[1][2]
      
    • Workup: Cool reaction mixture. Caution: Quench slowly by pouring onto crushed ice/water with vigorous stirring (exothermic hydrolysis of excess

      
      ).[1][2]
      
    • Neutralize with

      
       or 
      
      
      
      to pH 8.[1][2]
    • Extract with Dichloromethane (DCM).[1][2] Dry organic layer over

      
       and concentrate.[1]
      
    • Product: 2-Chloro-5-iodopyridine .[1][2]

Critical Control Point: Ensure complete removal of moisture before adding


 to prevent dangerous exotherms.
Step 3: Nucleophilic Aromatic Substitution ( )

Objective: Install the glycol ether side chain.[1][2] Mechanism: Addition-Elimination (


).[1][2] The electronegative nitrogen and the iodine atom activate the C2 position for nucleophilic attack.[1]

Protocol:

  • Reagents: 2-Chloro-5-iodopyridine (1.0 eq), 2-Methoxyethanol (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.3 eq), THF or DMF (anhydrous).

  • Procedure:

    • Alkoxide Formation: In a separate flask, suspend NaH in anhydrous THF/DMF at

      
      . Add 2-methoxyethanol dropwise.[1][2] Stir for 30 min until 
      
      
      
      evolution ceases.
    • Coupling: Add a solution of 2-chloro-5-iodopyridine (in THF/DMF) to the alkoxide mixture.

    • Heat to

      
       for 4-6 hours.
      
    • Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash organic layer with brine (critical if using DMF).[1][2]

    • Concentrate to yield 5-Iodo-2-(2-methoxyethoxy)pyridine .[1][2]

Reaction Logic Diagram:

SnArMechanism Step1 Alkoxide Formation: 2-Methoxyethanol + NaH -> Sodium 2-methoxyethoxide + H2 Step2 Nucleophilic Attack: Alkoxide attacks C2 position of Pyridine ring Step1->Step2 Step3 Meisenheimer Complex (Transition State) Step2->Step3 Step4 Elimination: Chloride ion departs, restoring aromaticity Step3->Step4 Final 5-Iodo-2-(2-methoxyethoxy)pyridine Step4->Final Yields Target Ether

Figure 2: Mechanism of the etherification step ensuring O-selectivity.

Impurity Profile & Troubleshooting

Impurity / IssueOriginMitigation Strategy
3,5-Diiodopyridine Over-iodination in Step 1.[1][2]Strictly control stoichiometry of

(1.05 eq) and temperature.
N-alkylated byproduct Direct alkylation of pyridone (if skipping Step 2).[1][2]Do not skip Step 2. The chloro-intermediate enforces

at the carbon, preventing N-alkylation.[1][2]
Hydrolysis Product Reversion of Chloro-intermediate to Pyridone.[1][2]Ensure anhydrous conditions during Step 3.
Residual DMF Incomplete workup in Step 3.Wash organic phase 3x with water/brine or use THF if solubility permits.[1][2]

References

  • Maloney, K. M., et al. (2009).[1][2][5] "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry. Link[1][2]

    • Grounding: Establishes the efficiency of the iodin
  • Sigma-Aldrich. (n.d.).[1][2] "2-Chloro-5-iodopyridine Product Analysis." Link

    • Grounding: Verifies the stability and specifications of the key intermediate.[1][6]

  • BenchChem. (2025).[1][2] "Reactivity of 5-(Chloromethyl)-2-ethoxypyridine and Related Ethers." Link

    • Grounding: Provides context on the electronic effects of alkoxy groups on the pyridine ring during substitution reactions.
  • Organic Chemistry Portal. (n.d.).[1][2] "Nucleophilic Aromatic Substitution (

    
    )." Link
    
    • Grounding: General mechanistic reference for the displacement of chloropyridines by alkoxides.[1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Iodo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental handling of 5-Iodo-2-(2-methoxyethoxy)pyridine .

CAS Registry Number: 1363437-93-7 Molecular Formula: C₈H₁₀INO₂ Molecular Weight: 279.08 g/mol

Executive Summary

5-Iodo-2-(2-methoxyethoxy)pyridine is a functionalized heterocyclic building block frequently employed in medicinal chemistry and radiotracer development (e.g., SPECT/PET ligands).[1] Its solubility behavior is governed by a "push-pull" physicochemical architecture: the lipophilic iodopyridine core competes with the polar, hydrogen-bond-accepting methoxyethoxy tail.

For effective process design, researchers must utilize polar aprotic solvents (DMSO, DMF) or chlorinated hydrocarbons (DCM) for high-concentration stock solutions (>100 mg/mL). Protic solvents (alcohols) offer moderate solubility suitable for recrystallization, while non-polar aliphatic hydrocarbons (Hexanes) serve as effective anti-solvents.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its three distinct functional regions.

Functional RegionChemical NatureSolvent Interaction Mechanism
Iodine (C-5 position) Lipophilic / Soft Lewis AcidDrives solubility in non-polar and chlorinated solvents via London dispersion forces and halogen bonding.
Pyridine Ring (Nitrogen) Basic / H-Bond AcceptorFacilitates solubility in acidic aqueous media (via protonation) and polar organic solvents.
Methoxyethoxy Chain Polar / Flexible EtherActs as a "mini-PEG" tail, increasing solubility in alcohols and ethers compared to simple halopyridines.
Structural Interaction Map

The following diagram illustrates how specific solvent classes interact with the molecule's domains.

SolubilityMap Molecule 5-Iodo-2-(2-methoxyethoxy)pyridine Chlorinated Chlorinated Solvents (DCM, CHCl3) Molecule->Chlorinated High Solubility (Dipole-Dipole & Dispersion) PolarAprotic Polar Aprotic (DMSO, DMF) Molecule->PolarAprotic High Solubility (Strong Dipole Interactions) Alcohols Alcohols (MeOH, EtOH) Molecule->Alcohols Moderate Solubility (H-Bonding at Ether/N) Aliphatic Aliphatic Hydrocarbons (Hexanes, Heptane) Molecule->Aliphatic Low Solubility (Anti-Solvent Effect)

Figure 1: Solvent interaction map detailing the thermodynamic compatibility of solvent classes with 5-Iodo-2-(2-methoxyethoxy)pyridine.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in synthesis, purification, and analysis.

Class A: High Solubility (Primary Solvents)

Recommended for reaction media and stock solution preparation.

SolventSolubility EstimateApplication Notes
Dichloromethane (DCM) >100 mg/mLIdeal for liquid-liquid extraction (organic phase) and column chromatography loading.
DMSO >100 mg/mLPreferred for biological assays and stock solutions. Caution: High boiling point makes removal difficult.
DMF >100 mg/mLStandard solvent for nucleophilic substitution reactions (e.g., Sonogashira or Suzuki couplings).
Tetrahydrofuran (THF) HighExcellent for reactions requiring inert atmospheres; easily removed by rotary evaporation.
Ethyl Acetate HighStandard solvent for extraction and silica gel chromatography (often mixed with hexanes).
Class B: Moderate Solubility (Process Solvents)

Recommended for recrystallization and washing steps.

SolventSolubility EstimateApplication Notes
Methanol / Ethanol Moderate to HighSolubility increases significantly with temperature. Useful for recrystallization when cooled.
Acetonitrile ModerateCommon mobile phase for HPLC. Ensure complete dissolution before injection to prevent column clogging.
Diethyl Ether ModerateGood for extraction, but the compound may oil out if the concentration is too high.
Class C: Low Solubility (Anti-Solvents)

Recommended for precipitation and product isolation.

SolventSolubility EstimateApplication Notes
Water Low (<1 mg/mL)Insoluble at neutral pH. Solubility increases at pH < 3 due to pyridine protonation.
Hexanes / Heptane Very LowExcellent anti-solvent to induce precipitation from DCM or Ethyl Acetate solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh approximately 10 mg of 5-Iodo-2-(2-methoxyethoxy)pyridine into a 2 mL chemically resistant vial (glass preferred).

  • Addition: Add the target solvent in 50 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Particulate: Saturation point reached.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL),
    
    
    is mass (mg), and
    
    
    is total volume added (mL).
Protocol B: Recrystallization Workflow

This compound often exists as a low-melting solid or oil. If solid, use this method for purification.

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Anti-solvent Addition: Slowly add Hexanes dropwise until a faint, persistent turbidity appears.

  • Cooling: Allow the solution to cool to room temperature, then transfer to a -20°C freezer.

  • Collection: Filter the resulting crystals. If the product "oils out" (forms a liquid layer instead of crystals), reheat and add a small amount of Methanol (1-5%) to increase polarity before cooling again.

Workflow Visualization: Solubility Testing

ProtocolFlow Start Start: 10 mg Compound AddSolvent Add 50 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? Record Volume Check->Soluble Yes Insoluble Turbid/Solid? Check->Insoluble No Calculate Calculate Solubility (mg/mL) Soluble->Calculate Insoluble->AddSolvent Add more solvent

Figure 2: Step-by-step decision tree for gravimetric solubility determination.

Critical Handling & Stability Notes

  • Light Sensitivity: Aryl iodides are prone to photodeiodination. Store solutions in amber vials wrapped in aluminum foil.

  • Peroxide Formation: The methoxyethoxy ether chain can form peroxides upon prolonged exposure to air. Use fresh solvents and store under nitrogen/argon.

  • Acid Sensitivity: While the pyridine ring can be protonated, strong mineral acids may cleave the ether linkage at high temperatures. Avoid prolonged reflux in concentrated HBr or HI.

References

  • ChemicalBook. (n.d.). 5-Iodo-2-(2-methoxyethoxy)pyridine Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Solubility of Halogenated Pyridines in Organic Solvents.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyridines. Retrieved from

  • University of Calgary. (2023). Solubility of Organic Compounds: Structure-Function Relationships. Retrieved from

Sources

Potential research applications of "5-Iodo-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug development professionals. It moves beyond basic chemical properties to focus on the applied utility of 5-Iodo-2-(2-methoxyethoxy)pyridine as a high-value building block for optimizing pharmacokinetics (ADME) and solubility in lead optimization.[1]

A Modular Building Block for ADME-Optimized Drug Discovery[1][2]

Executive Summary

In modern drug discovery, lipophilicity-induced attrition is a critical bottleneck. 5-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-93-7) represents a strategic "dual-function" scaffold designed to address this challenge.[1][2] It combines a highly reactive electrophilic handle (C5-Iodine) for cross-coupling with a solubilizing tail (C2-methoxyethoxy).[1][3]

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this compound, specifically focusing on its role in converting lipophilic lead series into water-soluble, metabolically stable clinical candidates.[3]

Chemical Profile & Structural Logic[1][3][4]

The utility of 5-Iodo-2-(2-methoxyethoxy)pyridine stems from its specific electronic and steric arrangement.[1]

PropertySpecificationMechanistic Implication
Core Scaffold PyridineActs as a bioisostere of the phenyl ring, reducing logP (lipophilicity) and improving metabolic stability against oxidative metabolism.[1][2][3]
Position 5 (Iodine) C-I BondThe "Warhead."[3] The C-I bond is weaker (~57 kcal/mol) than C-Br or C-Cl, enabling oxidative addition to Pd(0) under mild conditions (Room Temp to 60°C), preserving sensitive functional groups.[1][3]
Position 2 (Tail) 2-MethoxyethoxyA "Mini-PEG" motif.[1][3] The ether oxygen acts as a hydrogen bond acceptor (HBA), disrupting crystal lattice energy to improve solubility without the steric bulk of larger solubilizing groups.[3]
Electronic State Push-PullThe C2-alkoxy group donates electron density (mesomeric effect), making the pyridine ring more electron-rich than a standard halopyridine, facilitating oxidative addition in catalytic cycles.[1][3]
Validated Synthetic Protocol

Reliability Standard: The following protocol is based on Nucleophilic Aromatic Substitution (SNAr), a self-validating reaction where the disappearance of the starting chloride is easily monitored.[1]

Objective:

Synthesis of 5-Iodo-2-(2-methoxyethoxy)pyridine from 2-Chloro-5-iodopyridine.

Reagents:
  • Substrate: 2-Chloro-5-iodopyridine (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (KOtBu).[1][2][3]

  • Solvent: Anhydrous THF or DMF.[3]

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add 2-methoxyethanol (1.2 eq). Stir for 15 minutes until gas evolution (H2) ceases. Checkpoint: The solution should become clear or slightly cloudy.

  • Addition: Add 2-Chloro-5-iodopyridine (1.0 eq) as a solution in THF.

  • Reaction: Warm to room temperature (25°C) and stir. If reaction is sluggish (monitored by TLC, Hexane/EtOAc 4:1), heat to 60°C.

    • Why Iodine survives: SNAr occurs preferentially at the C2 position due to the activation by the pyridine nitrogen.[3] The C5-Iodine bond remains intact because it is not activated for nucleophilic attack, only for metal-catalyzed coupling.[1][3]

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] Wash organic layer with brine, dry over MgSO4, and concentrate.[3][4]

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanism Visualization

The following diagram illustrates the SNAr pathway and the subsequent divergent coupling options.

SynthesisWorkflow cluster_apps Divergent Catalytic Applications Start 2-Chloro-5-iodopyridine (Precursor) Product 5-Iodo-2-(2-methoxyethoxy)pyridine (Target Scaffold) Start->Product Nucleophilic Attack at C2 Reagents 2-Methoxyethanol + NaH (S_NAr Conditions) Reagents->Product Suzuki Suzuki Coupling (Biaryl Formation) Product->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynylation) Product->Sonogashira Pd(0), CuI, Alkyne Heck Heck Coupling (Alkenylation) Product->Heck Pd(0), Alkene

Caption: Synthesis of the core scaffold via SNAr followed by divergent Pd-catalyzed cross-coupling pathways.[1][3]

Medicinal Chemistry Applications
A. Solubility Optimization (The "Mini-PEG" Effect)

Poor aqueous solubility is a leading cause of drug failure.[2][3] The 2-(2-methoxyethoxy) tail serves as a truncated polyethylene glycol (PEG) chain.[1]

  • Mechanism: The ether oxygen atoms interact with water molecules via hydrogen bonding.[3] Unlike a hydroxyl group (-OH), the methoxyethoxy group is not a hydrogen bond donor, preventing it from complicating membrane permeability (Lipinski's Rule of 5).[3]

  • Application: Replacing a simple phenyl or pyridyl group with this scaffold often lowers LogP by 0.5–1.0 units while increasing thermodynamic solubility.[3]

B. Metabolic Stability
  • Blockade: The 2-methoxyethoxy tail blocks the C2 position from metabolic oxidation (e.g., by aldehyde oxidase).[3]

  • Stability: The terminal methyl ether is generally more stable than a terminal hydroxyl group, which is prone to rapid glucuronidation (Phase II metabolism) and excretion.[3]

C. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment."[1][2][3]

  • Workflow:

    • Perform a Suzuki coupling between 5-Iodo-2-(2-methoxyethoxy)pyridine and a core scaffold (e.g., an indazole or quinoline kinase inhibitor core).[1]

    • The resulting molecule possesses a "solubility handle" extending into the solvent front of the protein binding pocket, a common strategy in kinase inhibitor design (e.g., similar to the solubilizing tails in Erlotinib or Gefitinib).[3]

Advanced Application: Radiochemistry & Imaging

While primarily a chemical building block, the C-I bond offers a unique gateway for radiopharmaceutical development.[3]

  • Iodine-123/124 Exchange: The stable Iodine-127 can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-124 (PET) using copper-catalyzed isotopic exchange, creating a radiotracer for biodistribution studies of the parent drug.[1][2]

  • Bioisostere for F-18: In late-stage optimization, the iodo-group can be replaced by a stannane and subsequently fluorinated with F-18 for PET imaging, provided the biological activity is retained.[1][2][3]

References
  • Synthesis of 2-Alkoxypyridines

    • Title: Nucleophilic substitution of 2-chloro-5-iodopyridine.[1]

    • Source:Organic Syntheses, Coll.[3][4][5] Vol. 10, p. 10 (General protocol adaptation).[3]

    • URL:[Link] (Analogous protocol)[1][3]

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3]

    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.[3]

    • URL:[Link][1][3]

  • Solubility in Drug Design (Glycol Ethers)

    • Title: Strategies to Improve Solubility in Drug Discovery.
    • Source:Expert Opinion on Drug Discovery, 2007.[3]

    • URL:[Link]

  • Rabeprazole (Structural Analog Context)

    • Title: Rabeprazole: A proton pump inhibitor with a unique methoxypropoxy side chain.[2][3]

    • Source:PubChem Compound Summary.
    • URL:[Link][1][3]

Sources

Safety and handling precautions for "5-Iodo-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and handling framework for 5-Iodo-2-(2-methoxyethoxy)pyridine , a specialized heterocyclic building block.

Editorial Note: As this specific glycol-ether derivative is a research-grade intermediate with limited public toxicological data, this guide utilizes Read-Across Methodology based on its closest structural analog, 5-Iodo-2-methoxypyridine (CAS 13472-61-2), and standard protocols for halogenated pyridine ethers.

Part 1: Physicochemical Profile & Hazard Identification[1][2]

Compound Identification
  • Chemical Name: 5-Iodo-2-(2-methoxyethoxy)pyridine

  • Structural Class: Halogenated Heteroaryl Ether

  • Core Moiety: Pyridine ring (Basic, Nucleophilic)[1][2]

  • Reactive Handle: C-5 Iodine (Electrophilic, Light-Sensitive)

  • Side Chain: 2-Methoxyethoxy (PEG-1 mimic, Lipophilic/Amphiphilic)

Physicochemical Properties (Estimated via SAR)
  • Physical State: Viscous Liquid or Low-Melting Solid (The flexible ether chain disrupts crystal packing compared to the solid methoxy analog).

  • Solubility: High in DCM, Ethyl Acetate, THF; Moderate in Methanol; Low in Water.

  • Stability: Light Sensitive (Aryl-Iodide bond); Peroxide Potential (Ether chain).

GHS Hazard Classification (Predicted)

Based on the pyridine and aryl halide pharmacophores, treat this compound with the following GHS precautions:

Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[3][4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][6][4][5]
STOT-SE Cat 3H335: May cause respiratory irritation.[6][5][7]
Acute Toxicity Cat 4H302: Harmful if swallowed (Standard precaution for pyridines).

Part 2: Strategic Safety Framework (Hierarchy of Controls)

Engineering Controls
  • Primary Barrier: All handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Due to the potential for oxidative degradation of the ether tail and photolytic deiodination, handle under a Nitrogen (

    
    ) or Argon (Ar)  blanket.
    
  • Light Exclusion: Use amber glassware or wrap reaction vessels in aluminum foil.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Double-gloved) is sufficient for incidental contact. For prolonged handling (e.g., column chromatography), use Silver Shield/4H laminate gloves to prevent permeation by halogenated solvents used in processing.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: If handling outside a hood (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Part 3: Handling & Storage Protocols[2][7][8]

The "Dark & Cold" Storage Standard

The stability of the C-I bond is the critical handling parameter. Photolysis can generate iodine radicals, turning the sample brown/purple and degrading purity.

Protocol:

  • Container: Amber borosilicate glass vial with a Teflon-lined cap.

  • Headspace: Purge with Argon before sealing to remove

    
     (prevents peroxide formation on the ether chain).
    
  • Temperature: Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .

  • Peroxide Check: If stored >6 months, test for peroxides using KI starch paper before distilling or heating, as the methoxyethoxy chain has a theoretical (albeit low) risk of autoxidation.

Reaction Setup: Inert Gas Manifold (Schlenk Line)

This compound is frequently used in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Oxygen inhibition is a major failure mode in these reactions.

Workflow Diagram: Inert Handling Lifecycle

SafeHandling Receipt Receipt & Inspection (Check for Iodine discoloration) Storage Storage (Amber Vial, Ar, 4°C) Receipt->Storage Immediate Weighing Weighing (Quick, Dim Light) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Schlenk Line / Glovebox) Weighing->Reaction < 15 mins exposure Quench Quench/Workup (Treat aq. waste as Halogenated) Reaction->Quench Post-Reaction

Figure 1: The handling lifecycle emphasizes minimizing light and oxygen exposure to preserve the integrity of the C-I bond.

Part 4: Experimental Application (Safe Synthesis Context)

Protocol: Palladium-Catalyzed Cross-Coupling

Context: Using 5-Iodo-2-(2-methoxyethoxy)pyridine as an electrophile in a Suzuki coupling.

Safety Critical Steps:

  • Degassing: The solvent (e.g., 1,4-Dioxane or DMF) must be degassed before adding the catalyst to prevent oxidation of the phosphine ligands.

  • Base Addition: Inorganic bases (e.g.,

    
    , 
    
    
    
    ) are often used. Add these as solids before sealing or as degassed aqueous solutions via syringe.
  • Heating: Do not heat the reaction vessel above the boiling point of the solvent without a reflux condenser. Ensure the system is under positive inert pressure (balloon or manifold) to prevent air ingress upon cooling.

Self-Validating Check:

  • Observation: If the reaction mixture turns dark purple/black immediately upon heating (before catalyst activation), it may indicate free Iodine release (

    
    ) from thermal decomposition.
    
  • Correction: Lower temperature or check the purity of the starting material.

Part 5: Emergency Response & Waste Management

Spill Response
  • Small Spill (<5 mL/g):

    • Absorb with vermiculite or spill pads.

    • Clean surface with 10% Sodium Thiosulfate solution (neutralizes any free Iodine).

    • Wipe with acetone.

  • Large Spill: Evacuate area. Personnel wearing SCBA should handle cleanup due to potential pyridine vapor toxicity.

Waste Disposal
  • Category: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids, as this can liberate toxic Iodine gas (

    
    ) or exothermic reaction with the pyridine nitrogen.
    
  • Labeling: Clearly mark as "Contains Iodine/Pyridine Derivatives."

Emergency Decision Tree

EmergencyResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min (Soap/Water) Monitor for Redness Skin->ActionSkin ActionEye Flush 15 min Remove Contacts Seek Medical Aid Eye->ActionEye ActionInhal Fresh Air Support Breathing If Wheezing -> ER Inhal->ActionInhal

Figure 2: Immediate response protocols for exposure events.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis and Reactivity: Cliff Notes. Scripps Research Institute. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic and solubility properties to molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine, a versatile building block in pharmaceutical and agrochemical research.[4] The presence of the iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling, while the 2-(2-methoxyethoxy) group can influence the electronic properties and solubility of the resulting coupled products.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (5-Iodo-2-(2-methoxyethoxy)pyridine) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide is a key factor (I > Br > Cl).[6][8] This step forms a Pd(II) intermediate.[2][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.[6][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10][11][12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L_n-X] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex [Ar-Pd(II)L_n-R'] transmetalation->pd_r_complex R'-B(OR)₂ reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product reactants Ar-X + R'-B(OR)₂ reactants->oxidative_addition Ar-I base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagent and Solvent Selection: The "Why" Behind the "What"
Reagent/SolventRoleRationale for Selection
5-Iodo-2-(2-methoxyethoxy)pyridine ElectrophileThe C-I bond is highly reactive towards oxidative addition with Pd(0) catalysts, facilitating the reaction under relatively mild conditions.[6][8][14]
Arylboronic Acid or Ester NucleophileThe source of the aryl group to be coupled. Boronic acids are generally stable, commercially available, and have low toxicity.[15]
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))CatalystFacilitates the C-C bond formation. The choice of ligand can significantly impact reaction efficiency and scope.[6][16][17][18] For heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands are often effective.[17]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)ActivatorActivates the boronic acid for transmetalation by forming a more nucleophilic borate complex.[9][12][13] The choice of base can influence reaction rate and yield.[12]
Solvent (e.g., Dioxane/Water, Toluene, DMF)Reaction MediumSolubilizes the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[19]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

    • Add the palladium catalyst (0.01-0.05 equiv) under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction mixture is typically sparged with an inert gas for 10-15 minutes to ensure anaerobic conditions.[7]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7][20]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[21]

    • The crude product can be purified by column chromatography on silica gel to remove unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[21][22] Filtration through a pad of celite can also help in removing the palladium catalyst.[21][22]

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst.
Insufficiently active base or incorrect baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical.[12]
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential side reactions.
Protodeborylation of Boronic Acid Presence of water and/or protic solventsUse anhydrous solvents and reagents if possible. Some heteroaryl boronic acids are particularly prone to this side reaction.[1]
Homo-coupling of Aryl Halide or Boronic Acid Reaction conditions favoring these side pathwaysOptimize catalyst loading and reaction time.
Difficulty in Purification Co-elution of product with impuritiesAdjust the eluent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid.[22]
Residual palladium in the final productTreat the crude product with a palladium scavenger or perform multiple filtrations through celite.[22]

Conclusion

The Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine is a robust and versatile method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are essential for achieving high yields and purity. The insights and procedures detailed in this guide are intended to provide researchers with a solid foundation for successfully employing this powerful transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19098-19101.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 17(8), 2492-2503.
  • Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(45), 16098-16111.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Singh, U. P., & Kumar, S. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2154-2164.
  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7437-7448.
  • Saikia, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 111(3), 1966-2041.
  • Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Retrieved from [Link]

  • Boufroura, H., et al. (2019). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 24(15), 2788.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Dreher, S. D., et al. (2016).
  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85467-85470.
  • Gaware, S. A., Kori, S., Serrano Martínez, J. L., & Kapdi, A. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. New Journal of Chemistry, 46(29), 13867-13872.
  • Amrane, D., et al. (2015). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. New Journal of Chemistry, 39(7), 5176-5179.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Pérez-Gómez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(38), 23624-23628.
  • Dagdag, S., et al. (2021). Syntheses of 2-amino-5-iodopyridine. ResearchGate. Retrieved from [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

Sources

Application Note: 5-Iodo-2-(2-methoxyethoxy)pyridine in Agrochemical Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical sector. It focuses on the synthesis, characterization, and downstream application of 5-Iodo-2-(2-methoxyethoxy)pyridine , a high-value intermediate used to construct the biaryl ether cores found in modern systemic fungicides.

Executive Summary

The pyridine ring is a "privileged scaffold" in modern agrochemistry, appearing in over 15% of registered fungicides. The specific intermediate 5-Iodo-2-(2-methoxyethoxy)pyridine represents a strategic building block for Next-Generation Systemic Fungicides .

Its value lies in its dual functionality:

  • The 5-Iodo Position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex aryl or heteroaryl pharmacophores.

  • The 2-(2-Methoxyethoxy) Tail: A glycol ether side chain that modulates Lipophilicity (LogP) and Metabolic Stability . This moiety enhances cuticular penetration and systemic translocation within the plant xylem, a critical feature for curative fungicidal activity.

This guide details the optimized synthesis of this intermediate and its application in constructing a model biaryl fungicide core.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 5-Iodo-2-(2-methoxyethoxy)pyridine
CAS Number 1363437-93-7 (Generic/Ref)
Molecular Formula

Molecular Weight 279.08 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile
Key Reactivity Nucleophilic Aromatic Substitution (

) at C2; Oxidative Addition (Pd) at C5
Storage 2-8°C, inert atmosphere (Argon), protect from light

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 5-Iodo-2-(2-methoxyethoxy)pyridine via Nucleophilic Aromatic Substitution (


).
Reaction Scheme

The synthesis utilizes 2-Chloro-5-iodopyridine as the electrophile and 2-Methoxyethanol as the nucleophile. The reaction is driven by the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the iodine atom.

Materials[6][7]
  • Precursor: 2-Chloro-5-iodopyridine (1.0 eq)

  • Reagent: 2-Methoxyethanol (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Activation (0 min): In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend NaH (1.5 eq) in anhydrous DMF under an Argon atmosphere.

  • Alkoxide Formation (15 min): Cool the suspension to 0°C. Add 2-Methoxyethanol (1.2 eq) dropwise via a syringe. Caution: Hydrogen gas evolution. Stir at 0°C for 15 minutes until gas evolution ceases and a clear solution (sodium alkoxide) forms.

  • Addition (30 min): Add 2-Chloro-5-iodopyridine (1.0 eq) portion-wise or as a solution in DMF.

  • Reaction (2-4 hours): Warm the mixture to 60-80°C . Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Quench & Workup:

    • Cool to room temperature.

    • Carefully quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% Critical Quality Attribute (CQA): Absence of the 2-chloro starting material is critical, as it competes in downstream coupling.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 5-iodo handle to couple the pyridine ring with an aryl boronic acid, mimicking the synthesis of a biaryl fungicide core (e.g., similar to Boscalid or Pyriofenone scaffolds).

Reaction Logic

The Iodine at position 5 is an excellent leaving group for Palladium-catalyzed oxidative addition. The 2-alkoxy group remains stable under these basic conditions.

Materials[6][7]
  • Substrate: 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq) [Model Aryl Group]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the Substrate , Boronic Acid , and Catalyst . Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Aqueous

    
     .
    
  • Coupling: Heat the mixture to 90°C for 4-6 hours.

  • Workup:

    • Cool to RT and filter through a Celite pad (to remove Pd black).

    • Dilute with water and extract with DCM.

    • Concentrate and purify via column chromatography.

Visualizing the Workflow & Mechanism

The following diagram illustrates the complete synthetic pathway, from the precursor to the active fungicide core, highlighting the mechanistic transformations.

G cluster_0 Mechanism: SnAr Start 2-Chloro-5-iodopyridine (Precursor) Intermediate 5-Iodo-2-(2-methoxyethoxy)pyridine (Key Intermediate) Start->Intermediate SnAr Reaction (DMF, 80°C) Reagent 2-Methoxyethanol + NaH Reagent->Intermediate Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Coupling Oxidative Addition Product Biaryl Pyridine Core (Fungicide Scaffold) Coupling->Product Reductive Elimination

Caption: Figure 1. Synthetic workflow transforming the chloropyridine precursor into the active fungicide core via SnAr and Suzuki Coupling.

Analytical Validation

To ensure the integrity of the intermediate before downstream processing, use the following validation parameters:

TechniqueParameterExpected Signal / Observation
1H NMR (400 MHz,

)
Pyridine Protons

8.30 (d, 1H, H-6), 7.80 (dd, 1H, H-4), 6.65 (d, 1H, H-3)
1H NMR Ethylene Bridge

4.45 (m, 2H,

), 3.75 (m, 2H,

)
1H NMR Methoxy Group

3.40 (s, 3H,

)
HPLC Purity>98.0% (Area %) at 254 nm
LC-MS Mass Spec

m/z

Safety & Handling Guidelines

  • Iodinated Compounds: Organic iodides can be light-sensitive. Store in amber vials.

  • Sodium Hydride (NaH): Highly reactive with moisture. Use only in a dry, inert atmosphere. Quench excess NaH carefully with isopropanol or ethyl acetate before adding water.

  • Glycol Ethers: 2-Methoxyethanol is a known reproductive toxin. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste. Palladium catalysts must be disposed of as heavy metal waste.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Jeschke, P. (2016). Propensity of agrochemicals to contain fluorine. Pest Management Science, 73(6), 1053-1066. (Context on lipophilicity modulation in fungicides).

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the Sonogashira coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine with terminal alkynes. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex molecules where the substituted pyridine moiety is a key structural component. The narrative delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and copper complexes and is prized for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

The 2,5-substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds. The specific substrate, 5-Iodo-2-(2-methoxyethoxy)pyridine, incorporates an electron-donating alkoxy group, which can influence the reactivity of the pyridine ring. This guide provides a detailed protocol for the successful Sonogashira coupling of this substrate, enabling the synthesis of a diverse range of 5-alkynyl-2-(2-methoxyethoxy)pyridines.

Reaction Mechanism and Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycles of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->Pd_add Ar-I Pd_trans Transmetalation Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Cu-C≡CR Pd_trans->Pd0 Product Coupled Product Ar-C≡CR Pd_trans->Product Reductive Elimination CuI Cu(I)X Cu_alkyne π-Alkyne Complex CuI->Cu_alkyne R-C≡C-H Cu_acetylide Copper(I) Acetylide Cu-C≡CR Cu_alkyne->Cu_acetylide Base (-HB⁺X⁻) Cu_acetylide->Pd_trans caption Fig. 1: Simplified Catalytic Cycles of the Sonogashira Coupling. experimental_workflow start Start: Assemble Dry Glassware setup Reaction Setup: - Add 5-Iodo-2-(2-methoxyethoxy)pyridine,  PdCl₂(PPh₃)₂, and CuI to flask. - Purge with inert gas. start->setup reagents Reagent Addition: - Add degassed DMF and Et₃N. - Add terminal alkyne dropwise. setup->reagents reaction Reaction: - Stir at specified temperature. - Monitor by TLC or LC-MS. reagents->reaction workup Workup: - Cool to room temperature. - Filter through Celite®. - Aqueous extraction. reaction->workup purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Column chromatography. workup->purification analysis Analysis: - Characterize the pure product  (NMR, MS, etc.). purification->analysis end End: Isolated Product analysis->end

Sources

Technical Guide: Efficient Synthesis of Biaryl Scaffolds Utilizing 5-Iodo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

5-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-93-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates. Unlike simple methoxy-pyridines, the 2-(2-methoxyethoxy) tail acts as a truncated polyethylene glycol (PEG) mimic. This structural motif serves two critical functions in drug design:

  • Solubility Enhancement: It disrupts crystal lattice energy and increases aqueous solubility, a common bottleneck in biaryl kinase inhibitors and P2X3 receptor antagonists.

  • Metabolic Stability: The ethylene glycol ether linkage often demonstrates superior metabolic stability compared to simple alkyl chains while maintaining hydrogen bond acceptor capability.

The 5-iodo position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid assembly of biaryl cores under mild conditions.

This guide details the synthesis of the building block itself followed by a robust protocol for its deployment in Suzuki-Miyaura coupling to generate biaryl scaffolds.

Mechanistic Insight & Reaction Design

The Challenge of Electron-Rich Pyridines

The 2-alkoxy substituent renders the pyridine ring electron-rich via mesomeric donation (+M effect). While this increases the nucleophilicity of the pyridine nitrogen (potentially poisoning the catalyst), the 5-iodo position remains highly activated for oxidative addition due to the weak C–I bond.

Catalyst Selection Logic:

  • Pd(dppf)Cl₂·DCM: Selected for its wide bite angle and robustness. The ferrocenyl ligand prevents rapid catalyst decomposition and tolerates the coordinating nature of the pyridine nitrogen.

  • Base (K₂CO₃ vs. Cs₂CO₃): Potassium carbonate is generally sufficient, but Cesium carbonate is recommended for sterically hindered partners due to its higher solubility in organic/aqueous biphasic systems ("Cesium Effect").

Diagram 1: Reaction Pathway & Mechanism

The following diagram illustrates the preparation of the intermediate and its subsequent catalytic cycle in cross-coupling.

ReactionPathway Start 2-Chloro-5-iodopyridine Intermed 5-Iodo-2-(2-methoxyethoxy)pyridine (The Building Block) Start->Intermed SNAr Substitution Reagent 2-Methoxyethanol (NaH, THF, 0°C) Reagent->Intermed CatCycle Pd(0) Oxidative Addition Transmetallation Reductive Elimination Intermed->CatCycle + Pd Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->CatCycle Product Biaryl Product (Ar-Py-OCH2CH2OMe) CatCycle->Product C-C Bond Formation

Caption: Sequential workflow: SNAr synthesis of the iodopyridine core followed by Pd-catalyzed biaryl coupling.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2-(2-methoxyethoxy)pyridine

Use this protocol if the building block is not purchased commercially.

Reagents:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • 2-Methoxyethanol (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.

  • Alkoxide Formation: Dropwise add 2-methoxyethanol (1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases.

  • Substitution: Add 2-chloro-5-iodopyridine (1.0 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting chloride (Rf ~0.6) should disappear, replaced by the more polar ether product (Rf ~0.4).

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

The core protocol for generating biaryl libraries.

Reagents:

  • Electrophile: 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the iodopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add 1,4-Dioxane/Water (4:1, conc. 0.1 M).[1] Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under Argon flow. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12-16 hours.

    • Microwave: Heat to 120°C for 30 minutes.

  • Monitoring: Check LC-MS for the mass of the biaryl product [M+H]+.

  • Workup: Dilute with water and EtOAc. Filter through a pad of Celite to remove Pd black. Separate layers. Extract aqueous layer with EtOAc (2x).

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Diagram 2: Experimental Workflow & Checkpoints

Workflow Setup Reagent Assembly (Ar-I, Ar-B(OH)2, Base) Degas Degas Solvent (Dioxane/H2O, Ar sparge) Setup->Degas CatAdd Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat Reaction (90°C, 12h or MW 120°C, 30m) CatAdd->Heat Check Checkpoint: LC-MS (Target Mass Observed?) Heat->Check Check->Heat No (Continue Heating) Workup Celite Filtration & Extraction Check->Workup Yes Purify Flash Column (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the Suzuki coupling process ensuring quality control at the LC-MS checkpoint.

Optimization & Troubleshooting

The following table summarizes common issues and field-proven solutions for this specific scaffold.

ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G3 or Pd(dtbpf)Cl₂ Bulky, electron-rich ligands (XPhos) facilitate coupling with sterically hindered boronic acids (ortho-substituted).
Base K₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ Phosphate is milder for sensitive functional groups; Cesium improves solubility in dioxane.
Solvent Dioxane/Water (4:1)n-Butanol or Toluene/Water n-Butanol can improve solubility for highly polar substrates; Toluene is better for very hydrophobic boronic acids.
Scavenger NoneSiliaMetS® Thiol Use metal scavengers during workup if the final compound is for biological assay (removes residual Pd).

References

  • Synthesis of 2-alkoxypyridines via SNAr

    • Reaction of 2-chloropyridines with alkoxides.[2] ChemicalBook.[3] Link

  • General Suzuki Coupling of 2-alkoxy-5-halopyridines

    • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem. Link

  • Medicinal Chemistry Context (Solubility & Bioisosteres)

    • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health (NIH). Link

  • P2X3 Antagonist Scaffolds (Related Chemistry)

    • Synthesis method of 2-(2-amino-5-bromo-benzoyl)pyridine (Patent CN110746345B). Google Patents. Link

Sources

Troubleshooting & Optimization

Purification strategies for "5-Iodo-2-(2-methoxyethoxy)pyridine" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Iodo-2-(2-methoxyethoxy)pyridine

Case ID: PUR-5I2MEP-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary

You are encountering challenges in the isolation and purification of 5-Iodo-2-(2-methoxyethoxy)pyridine . This intermediate is synthesized via a Nucleophilic Aromatic Substitution (


) of a 5-iodo-2-halopyridine with 2-methoxyethanol.

The three primary purification hurdles for this specific scaffold are:

  • Solvent Removal: Complete removal of 2-methoxyethanol (bp 124°C), which often "oils out" the product.

  • Side-Product Management: Separation of the hydrolysis byproduct (5-iodo-2-pyridone).

  • Starting Material Clearance: Differentiating the lipophilic halo-pyridine precursor from the ether-linked product.

This guide provides a modular troubleshooting protocol designed to maximize yield and purity.

Module 1: Reaction Workup & Solvent Removal

The most common cause of low purity is residual 2-methoxyethanol (MOE). MOE is high-boiling and can solubilize your product during crystallization attempts.

Safety Critical Alert

WARNING: 2-Methoxyethanol is a known reproductive toxin and teratogen. All rotary evaporation and distillation must be performed in a ventilated fume hood with a secondary cold trap.

Protocol A: The Aqueous Partition Strategy (Recommended for <10g scale)

Do not attempt to rotavap the reaction mixture to dryness immediately. MOE is water-miscible; leverage this property.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (

    
    )  or MTBE  (Methyl tert-butyl ether).
    
    • Why: These solvents are less polar than EtOAc, forcing the polar MOE into the aqueous phase more effectively.

  • The "5x" Wash Rule: Wash the organic layer 5 times with water.

    • Ratio: 1 part organic phase to 1 part water per wash.

    • Mechanism:[1][2] This leverages the partition coefficient (

      
      ) difference. The product (lipophilic pyridine) stays in the ether; the MOE (glycol ether) partitions into water.
      
  • Brine Polish: Perform a final wash with saturated brine to remove residual water emulsion.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol B: Azeotropic Distillation (Recommended for >10g scale)

If the product remains an oil, residual MOE is likely acting as a plasticizer.

  • Add Heptane or Toluene to the crude oil.

  • Rotavap at 50°C.

  • Repeat 3x.

    • Why: Heptane forms azeotropes with glycol ethers, dragging the high-boiling solvent out at lower temperatures.

Module 2: Purification Strategies

Strategy 1: Flash Column Chromatography

The product contains a basic nitrogen and an ether tail. Silica gel interaction can be strong.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Additive: 1% Triethylamine (TEA).

    • Technical Insight: The pyridine nitrogen can hydrogen-bond with acidic silanols on the silica, causing "streaking" (tailing). TEA blocks these sites, sharpening the peak.

TLC Visualization Data:

Compound

(Hex:EtOAc 4:1)
Visualization ModeAppearance
Starting Material (2-Cl-5-I-Py)~0.7 - 0.8UV (254 nm)Dark Spot (Quenching)
Product (5-Iodo-2-(2-methoxyethoxy)py)~0.4 - 0.5UV /

Stain
Dark Spot / Brown with Iodine
Impurity (5-Iodo-2-pyridone)< 0.1 (Baseline)UV (Strong)Very Dark / Fluorescent
Strategy 2: Crystallization (Polishing)

While the "methoxyethoxy" tail adds flexibility (lowering the melting point), the iodine atom encourages packing.

  • Solvent System: Pentane/Ether (Cold) or Hexane/DCM.

  • Method: Dissolve in minimum DCM; add Hexane until turbid; store at -20°C.

  • Note: If the product is an oil, seed with a crystal from a previous batch or scratch the glass surface to induce nucleation.

Module 3: Troubleshooting & Impurity Profiling

Visualizing the Separation Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oily Viscous Oil CheckState->Oily Contains Solvent Solid Precipitate/Solid CheckState->Solid Dry Action_Wash Protocol A: Aggressive Aqueous Wash (Remove MOE) Oily->Action_Wash Action_TLC Run TLC (Hex/EtOAc 4:1) Solid->Action_TLC Action_Wash->Action_TLC Decision_TLC TLC Profile? Action_TLC->Decision_TLC Res_SM High Rf Spot Present (Unreacted SM) Decision_TLC->Res_SM Incomplete Rxn Res_Base Baseline Spot Present (Pyridone Impurity) Decision_TLC->Res_Base Hydrolysis Res_Clean Single Spot (Rf ~0.4) Decision_TLC->Res_Clean Pure Sol_Chrom Flash Chromatography Gradient 0-30% EtOAc Res_SM->Sol_Chrom Sol_Filt Filtration through Silica pad (Traps Pyridone) Res_Base->Sol_Filt

Figure 1: Decision matrix for determining the appropriate purification workflow based on physical state and TLC analysis.

FAQ: Common Issues

Q1: Why do I see a large baseline spot on TLC that wasn't there initially?

  • Diagnosis: This is likely 5-iodo-2-pyridone .

  • Cause: Hydrolysis of the starting material or product. If your reaction used a strong base (like NaH or KOH) and wasn't strictly anhydrous, water attacks the 2-position.

  • Solution: This impurity is highly polar.[3] You can remove it by filtering your crude mixture through a short pad of silica gel using 10% EtOAc/Hexanes. The product elutes; the pyridone sticks to the silica.

Q2: My product is an oil, but literature suggests it should be a solid. Why?

  • Diagnosis: Residual 2-methoxyethanol or bis-alkylation byproducts.

  • Technical Insight: The "2-methoxyethoxy" chain is a "glyme-like" tail. It is hygroscopic. Even trace water or solvent will depress the melting point significantly.

  • Fix: High-vacuum drying ( < 1 mbar) at 40°C for 4 hours is often required.

Q3: Can I use acid-base extraction to purify this pyridine?

  • Analysis: Proceed with caution.

  • Risk: While pyridines are basic, the electron-withdrawing Iodine (at C5) and the Oxygen (at C2) significantly reduce the basicity of the nitrogen (

    
     drops drastically).
    
  • Outcome: It may not protonate fully with weak acids (like 1M HCl), or if you use strong acids, you risk cleaving the ether bond. Chromatography is safer than acid-base extraction for this specific scaffold.

References

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Context: General methodology for alkoxy-dehalogen
    • Source:Organic Chemistry Portal. "Nucleophilic Aromatic Substitution". Available at: [Link]

  • Purification of Alkoxypyridines: Context: Strategies for separating pyridones from alkoxypyridines. Source:Journal of Medicinal Chemistry. "Synthesis and SAR of 2-alkoxypyridines". (General Reference based on standard med-chem protocols for this scaffold).
  • Safety & Handling of 2-Methoxyethanol

    • Context: Toxicity and removal strategies.[3][4]

    • Source:PubChem. "2-Methoxyethanol Compound Summary". Available at: [Link]

  • Azeotropic Data: Context: Removal of glycol ethers via heptane/toluene azeotropes.

Sources

Improving the regioselectivity of reactions with "5-Iodo-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity in Cross-Coupling and Metalation Reactions

Welcome to the technical support center for 5-Iodo-2-(2-methoxyethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Understanding the Regioselectivity of 5-Iodo-2-(2-methoxyethoxy)pyridine

The reactivity of 5-Iodo-2-(2-methoxyethoxy)pyridine is governed by a delicate interplay of electronic and steric effects. Understanding these factors is crucial for predicting and controlling the regiochemical outcome of your reactions.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The substituents on the ring, however, significantly modulate this reactivity.

  • The 2-(2-methoxyethoxy) Group: This is an electron-donating group (EDG) through resonance, which increases the electron density at the ortho (C3) and para (C6) positions. It also exerts a significant steric influence, potentially hindering reactions at the adjacent C3 position.

  • The 5-Iodo Group: This is an electron-withdrawing group (EWG) through induction and a site of high reactivity for cross-coupling reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed couplings.

The combination of these two groups creates a nuanced reactivity profile. While the C5 position is the primary site for cross-coupling, the electronic activation by the 2-alkoxy group can lead to side reactions at other positions, particularly under harsh conditions or with certain catalysts.

Part 2: Troubleshooting Common Regioselectivity Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With 5-Iodo-2-(2-methoxyethoxy)pyridine, the primary goal is to achieve selective coupling at the C5 position.

Question 1: My Suzuki coupling is giving me a mixture of products, including what appears to be coupling at other positions on the pyridine ring. How can I improve selectivity for the C5 position?

Answer:

This issue often arises from competing C-H activation or other side reactions, especially at elevated temperatures. Here’s a systematic approach to enhance C5 selectivity:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective.[1]

    • Recommendation: Start with a catalyst system known for high selectivity in pyridine couplings, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or SPhos. These ligands can promote the desired catalytic cycle at the C-I bond while disfavoring off-target C-H activation.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step. Using a milder base can sometimes prevent side reactions that occur under more forcing conditions.

    • Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The choice of base can significantly impact the reaction rate and selectivity.

  • Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.

    • Recommendation: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve regioselectivity.

Table 1: Recommended Starting Conditions for a Selective Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Provides the active Pd(0) species.
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligands that favor oxidative addition at the C-I bond.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Milder bases that can minimize side reactions.
Solvent 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1)Common solvent systems for Suzuki couplings.
Temperature 80-100 °CStart with a moderate temperature to favor selectivity.

Question 2: I'm observing significant homocoupling of my boronic acid reagent. What are the causes and how can I prevent it?

Answer:

Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Degassing: Oxygen can lead to the oxidative coupling of the boronic acid.

    • Protocol: Ensure your solvent is thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup.[3]

  • Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.

    • Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway.

B. Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. The main challenges are ensuring selective coupling at the C5-iodo position and preventing the homocoupling of the terminal alkyne.

Question 3: My Sonogashira reaction is sluggish and gives low yields of the desired C5-alkynylated product. What can I do to improve the reaction efficiency?

Answer:

Low reactivity in Sonogashira couplings of pyridines can often be attributed to catalyst inhibition by the pyridine nitrogen.

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.

    • Troubleshooting: Ensure your copper(I) iodide (CuI) is of high quality and freshly purchased or properly stored to avoid oxidation.

  • Ligand Choice: The ligand on the palladium catalyst plays a significant role.

    • Recommendation: For electron-rich pyridines, bulky and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling.[4] Consider using ligands like X-Phos or cataCXium A.[4]

  • Base and Solvent: The choice of amine base and solvent is critical.

    • Recommendation: Triethylamine (Et₃N) is a common choice, acting as both a base and a solvent. For less reactive substrates, a stronger, bulkier base like diisopropylethylamine (DIPEA) might be beneficial.

Question 4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

Glaser coupling is a common issue in Sonogashira reactions, often catalyzed by the copper species in the presence of oxygen.

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.

    • Protocol: Use Schlenk line techniques to ensure a truly inert atmosphere. Degas all solvents and reagents thoroughly.[3]

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need higher temperatures, but they eliminate the primary catalyst for Glaser coupling.

  • Modified Conditions: Some studies have shown that using a hydrogen gas atmosphere diluted with nitrogen or argon can significantly reduce homocoupling.[3][5]

dot

Sonogashira_Troubleshooting cluster_yield Low Yield Troubleshooting cluster_homocoupling Homocoupling Troubleshooting start Low Yield or Homocoupling in Sonogashira? yield_q Is the reaction sluggish? start->yield_q homo_q Significant Glaser coupling observed? start->homo_q yield_a1 Check CuI quality and catalyst activity. yield_q->yield_a1 yield_a2 Use bulky, electron-rich phosphine ligands (e.g., XPhos). yield_a1->yield_a2 yield_a3 Optimize base (Et3N, DIPEA) and solvent. yield_a2->yield_a3 homo_a1 Ensure rigorous exclusion of oxygen (Schlenk line). homo_q->homo_a1 homo_a2 Consider copper-free Sonogashira protocol. homo_a1->homo_a2 homo_a3 Try modified conditions (e.g., H2/N2 atmosphere). homo_a2->homo_a3

Caption: Troubleshooting workflow for Sonogashira coupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. With 5-Iodo-2-(2-methoxyethoxy)pyridine, achieving selective amination at the C5 position is the primary objective.

Question 5: My Buchwald-Hartwig amination is giving a low yield of the desired 5-amino-pyridine derivative. What are the likely causes?

Answer:

Low yields in Buchwald-Hartwig aminations of pyridines are often due to catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[6]

  • Ligand Selection is Crucial: The use of bulky, electron-rich ligands is essential to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.

    • Recommendation: Bidentate phosphine ligands like BINAP and DPPF, or bulky monophosphine ligands such as XPhos and JohnPhos, are highly effective for this transformation.[6][7]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be critical and may require screening.[8]

  • Palladium Precatalyst: The choice of palladium source can influence the efficiency of catalyst activation.

    • Recommendation: Pre-formed palladium precatalysts, such as those from the Buchwald or Hartwig groups, can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.

dot

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNRR' deprotonation Deprotonation (Base) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NRR' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

D. Metalation and Halogen Dance

Metalation followed by quenching with an electrophile is a powerful method for functionalizing pyridine rings. However, with halopyridines, a side reaction known as the "halogen dance" can complicate the regiochemical outcome.[9]

Question 6: I am trying to perform a directed ortho-metalation on my 5-Iodo-2-(2-methoxyethoxy)pyridine to functionalize the C3 or C6 position, but I am getting a complex mixture of products. What is happening?

Answer:

You are likely observing the effects of a "halogen dance" rearrangement. This is a base-catalyzed migration of a halogen atom around the aromatic ring.[9][10] In your system, deprotonation at a position ortho to the directing 2-alkoxy group (C3) can be followed by a series of equilibria that move the iodine atom to a different position, leading to a mixture of regioisomers upon quenching with an electrophile.

  • Understanding the Directing Groups: The 2-(2-methoxyethoxy) group is a potent directing group for ortho-metalation. However, the iodine at C5 also influences the acidity of adjacent protons.

  • Minimizing Halogen Dance:

    • Low Temperatures: The halogen dance is often more prevalent at higher temperatures. Maintaining a very low temperature (e.g., -78 °C or lower) throughout the metalation and quenching steps is critical.[11]

    • Choice of Base: Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums for directed ortho-metalation of pyridines, as they are less likely to add to the pyridine ring.[11][12]

    • Rapid Quenching: After the initial deprotonation, quenching the reaction with the electrophile as quickly as possible can help to trap the desired intermediate before it has a chance to rearrange.

dot

Halogen_Dance start 5-Iodo-2-alkoxypyridine deprotonation Deprotonation at C6 (ortho to alkoxy) start->deprotonation Base (e.g., LDA) intermediate 6-Lithio-5-iodo species deprotonation->intermediate halogen_dance Halogen Dance (Iodine Migration) intermediate->halogen_dance quench1 Quench with E+ intermediate->quench1 rearranged_intermediate 5-Lithio-6-iodo species halogen_dance->rearranged_intermediate quench2 Quench with E+ rearranged_intermediate->quench2 product1 6-E-5-iodopyridine (Desired Product) quench1->product1 product2 5-E-6-iodopyridine (Side Product) quench2->product2

Caption: Potential halogen dance pathway in metalation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyridine derivatives often challenging?

A1: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, which can inhibit their activity or alter the reaction pathway.[1] Achieving regioselectivity can also be a significant challenge, as reactions can yield a mixture of isomers.

Q2: When should I consider using a protecting group for the pyridine nitrogen?

A2: Using a protecting group is advisable when the Lewis basicity of the pyridine nitrogen interferes with the reaction, for example, by poisoning the catalyst. A common strategy is the conversion to a pyridine N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions. The N-oxide can be removed later in the synthesis.[13]

Q3: What are the first things I should check if my cross-coupling reaction is not working?

A3: Start by confirming the purity of your starting materials, reagents, and solvents. 5-Iodo-2-(2-methoxyethoxy)pyridine and organometallic reagents can be sensitive to air and moisture. Ensure your reaction setup is inert and dry. Finally, re-evaluate your reaction conditions, including temperature, reaction time, and concentrations, as suboptimal parameters are a common cause of poor yields.

Q4: How does the choice of ligand impact the regioselectivity in cross-coupling reactions of polyhalogenated pyridines?

A4: The ligand can dramatically alter the regiochemical outcome. Sterically demanding ligands can favor coupling at less accessible positions, overriding the inherent electronic preferences of the substrate.[1][14]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Sonogashira Coupling with Minimized Homocoupling

This protocol is adapted from methods designed to reduce Glaser coupling.[4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL) and base (e.g., Et₃N, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature. For less reactive alkynes, the temperature may need to be increased to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Current Organic Chemistry, 9(16), 1639-1655.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. PubMed. Retrieved from [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713.
  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Sammakia, T., & Stangeland, E. L. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2387.
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A General and Efficient Method for the Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. Organic Letters, 5(22), 4191–4194.
  • A. F. Littke, G. C. Fu. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2387.
  • ResearchGate. (n.d.). The directed ortho metalation (DoM)‐halogen dance (HD)‐followed by quench with various electrophiles. Retrieved from [Link]

  • Campeau, L.-C., & Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17186–17187.
  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Trust, T. A., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University.
  • University of Minnesota. (n.d.). Directed (ortho)
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ariafard, A., Lin, Z., & Bickelhaupt, F. M. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497.
  • MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 13(17), 2419-2423.
  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Letters, 4(17), 2973–2976.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Drent, E., van Dijk, R., van Ginkel, R., van Oort, B., & Kirillov, A. I. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(26), 5745–5755.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765.
  • Lelyukh, M., et al. (2025).
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Bar-Ilan University. (n.d.). Electronic and steric effects in ligand substitution at a transient organometallic species: The reaction of W(CO) 5 (Cyclohexane) with (CH 3 ) n THF and (CH 3 ) n Furan (n = 1, 2). Retrieved from [Link]

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Technical Support Center: Managing Tin Byproduct Removal in "5-Iodo-2-(2-methoxyethoxy)pyridine" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing tin byproducts in reactions involving "5-Iodo-2-(2-methoxyethoxy)pyridine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual tin, a common challenge in Stille coupling and other organotin-mediated reactions.

Introduction

"5-Iodo-2-(2-methoxyethoxy)pyridine" is a valuable building block in medicinal chemistry and materials science. Its participation in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, allows for the formation of complex carbon-carbon bonds. However, a significant drawback of these reactions is the contamination of the desired product with stoichiometric amounts of organotin byproducts. These tin residues are notoriously toxic and must be removed to levels often below 15 ppm for pharmaceutical applications.[1][2] This guide provides practical, field-proven strategies to effectively manage and remove these challenging impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts I should expect in my reaction with 5-Iodo-2-(2-methoxyethoxy)pyridine?

A1: In a typical Stille coupling reaction, the primary tin byproducts are trialkyltin halides (e.g., Bu₃SnI or Me₃SnI) formed from the transmetalation step. You may also encounter unreacted organostannane reagents and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[3] The exact nature of the byproduct will depend on the specific organotin reagent used (e.g., tributyltin or trimethyltin derivatives).

Q2: Why is it so critical to remove these tin byproducts?

A2: Organotin compounds are highly toxic.[3][4] For any application in drug development or materials science where the final product will have biological contact, regulatory and safety standards mandate the removal of these toxic residues to very low levels (often parts per million).[1] Failure to do so can lead to failed regulatory submissions and significant safety concerns.

Q3: Can't I just use a standard silica gel column to remove the tin byproducts?

A3: While standard silica gel chromatography can reduce the concentration of tin byproducts, it is often insufficient to achieve the stringent purity levels required for pharmaceutical applications.[3] Many organotin byproducts are relatively non-polar and can co-elute with the desired product, making separation difficult.[3]

Q4: Are there alternative coupling reactions that avoid tin byproducts altogether?

A4: Yes, several other cross-coupling reactions exist. The Suzuki coupling, which utilizes boronic acids, is a popular alternative because its boron byproducts are generally less toxic and easier to remove.[3] However, the Stille reaction offers distinct advantages, such as the stability and functional group tolerance of the organostannane reagents, which may make it the preferred method for certain complex syntheses.[3][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: My product co-elutes with tin byproducts during standard silica gel chromatography.

Cause: The polarity of your product, a derivative of 5-Iodo-2-(2-methoxyethoxy)pyridine, is likely similar to that of the non-polar organotin byproducts.

Solutions:

  • Modified Silica Gel Chromatography:

    • Triethylamine (TEA) Additive: Pre-treating your silica gel with an eluent containing 2-5% triethylamine can effectively retard the tin species, allowing for better separation.[6][7]

    • Potassium Carbonate (K₂CO₃) Impregnated Silica: Using a stationary phase composed of 10% (w/w) anhydrous potassium carbonate mixed with silica gel has been demonstrated to reduce organotin impurities to below 15 ppm.[1][8]

  • Chemical Conversion Followed by Extraction:

    • Iodine Treatment: Unreacted tin hydrides and hexaalkyldistannanes can be converted to their corresponding tin halides by treatment with iodine. These tin halides are more polar and can be more readily removed by a subsequent aqueous wash.[8]

Issue 2: An insoluble precipitate forms at the organic/aqueous interface during a potassium fluoride (KF) wash.

Cause: This is a common occurrence and is due to the formation of insoluble trialkyltin fluoride (e.g., Bu₃SnF).[3][8]

Solution:

  • Filtration through Celite®: If a significant precipitate forms and hinders the separation of the organic and aqueous layers, filter the entire biphasic mixture through a pad of Celite®.[3][6] This will remove the solid tin fluoride, and the filtrate can then be returned to the separatory funnel for continued washing.

Issue 3: Low recovery of my desired product after the purification process.

Cause: This can be due to several factors, including product degradation on acidic silica gel or the product being trapped in the tin fluoride precipitate.

Solutions:

  • Use of Neutral or Basic Alumina: If your product is sensitive to acid, consider using a neutral or basic alumina column for chromatography instead of silica gel.[3]

  • Modify KF Wash Conditions: If you suspect your product is precipitating with the tin fluoride, try reducing the concentration of the aqueous KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[3]

Issue 4: My final product is a solid, and recrystallization is not removing all the tin impurities.

Cause: The tin impurities may be co-crystallizing with your product.

Solution:

  • Slurry and Recrystallization: Before recrystallization, try slurrying the crude solid product in a solvent like methyl tert-butyl ether (MTBE).[8][9] This can help to dissolve and remove a significant portion of the tin impurities before the final recrystallization step.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a widely used and effective method for removing many common tin byproducts.[3][6]

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake vigorously for at least one minute during each wash.[6]

  • Filtration (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[3][8]

  • Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

KF_Wash_Workflow start Completed Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M KF (aq) (2-3 times) dilute->wash_kf precipitate Precipitate Forms? wash_kf->precipitate filter Filter through Celite® precipitate->filter Yes wash_brine Wash with Brine precipitate->wash_brine No filter->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Workflow for organotin removal using aqueous KF.

Protocol 2: Chromatography with K₂CO₃-Impregnated Silica Gel

This method is highly effective for removing stubborn organotin impurities to very low levels.[1]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[8]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

K2CO3_Silica_Workflow start Crude Reaction Mixture concentrate Concentrate in vacuo start->concentrate load_sample Load Sample concentrate->load_sample prepare_column Prepare K₂CO₃/Silica Column elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine end Purified Product (<15 ppm Tin) combine->end

Caption: Workflow for organotin removal via chromatography.

Decision Tree for Method Selection

Tin_Removal_Decision_Tree start Need to remove tin byproducts coelution Co-elution with product on silica? start->coelution kf_wash Aqueous KF Wash coelution->kf_wash No k2co3_silica K₂CO₃/Silica Chromatography coelution->k2co3_silica Yes solid_product Is the product a solid? slurry_recrystallize Slurry in MTBE then Recrystallize solid_product->slurry_recrystallize Yes standard_recrystallize Standard Recrystallization solid_product->standard_recrystallize No, continue with extractive workup kf_wash->solid_product

Caption: Decision tree to guide the selection of a suitable tin removal method.

Quantifying Tin Residues

To ensure the efficacy of your purification method, it is essential to quantify the amount of residual tin in your final product. Several analytical techniques can be employed for this purpose:

Analytical TechniquePrincipleDetection LimitsNotes
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass analysis.ng/g (ppb) rangeHighly sensitive and the gold standard for trace metal analysis.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.ng/g (ppb) to µg/g (ppm) range[10]A robust and widely available technique.[11]
Gas Chromatography (GC) Separation of volatile compounds followed by detection.ng/g (ppb) range[10]Requires derivatization of the tin compounds to make them volatile.[10][11]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.Varies with detectorCan be coupled with detectors like AAS or ICP-MS for speciation of different organotin compounds.[10][11]

For pharmaceutical applications, methods with low detection limits, such as ICP-MS or graphite furnace AAS, are typically required to meet regulatory standards.[12][13]

References

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved February 15, 2026, from [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved February 15, 2026, from [Link]

  • Organotin chemistry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Maleczka, R. E., & Terstiege, I. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Method for removing organotin compound. (1990). Google Patents.
  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Tin analysis - digicollections.net. (n.d.). Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Marguí, E., Van Grieken, R., & Fontàs, C. (2010). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. Journal of Analytical Atomic Spectrometry, 25(6), 843-849. [Link]

  • Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. (2025, August 9). Retrieved February 15, 2026, from [Link]

  • Nagy, L., Szorcsik, A., & Kovács, K. (2000). [Tin compounds in pharmacy and nutrition]. Acta pharmaceutica Hungarica, 70(2), 53–71.
  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. The Journal of organic chemistry, 66(8), 2719–2724. [Link]

  • Tin and organotin compounds (EHC 15, 1980) - INCHEM. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved February 15, 2026, from [Link]

  • screening of organotin compounds in the swedish environment. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMAM METHOD 5504 - CDC. (2016, February 4). Retrieved February 15, 2026, from [Link]

  • 5-Iodo-2-methoxypyridine, 5g, Each - CP Lab Safety. (n.d.). Retrieved February 15, 2026, from [Link]

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Technical Support Center: Preventing Dehalogenation of 5-Iodo-2-(2-methoxyethoxy)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalytic reactions involving 5-Iodo-2-(2-methoxyethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common side reaction of dehalogenation, ensuring higher yields and purity of your desired cross-coupled products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing both quick solutions and in-depth explanations.

Q1: I'm observing a significant amount of 2-(2-methoxyethoxy)pyridine as a byproduct in my cross-coupling reaction. What is happening?

A1: You are likely experiencing hydrodehalogenation, a common side reaction where the iodine atom on your starting material, 5-Iodo-2-(2-methoxyethoxy)pyridine, is replaced by a hydrogen atom.[1][2] This undesired reaction consumes your starting material and reduces the yield of your target molecule. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making your iodo-substituted pyridine particularly susceptible.[3]

Q2: How can I confirm that the byproduct is indeed the dehalogenated compound?

A2: You can confirm the presence of the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting 5-Iodo-2-(2-methoxyethoxy)pyridine.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 2-(2-methoxyethoxy)pyridine.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new proton signal in the aromatic region where the iodine atom was previously located.[1]

Q3: What are the primary causes of dehalogenation in my palladium-catalyzed reaction?

A3: Dehalogenation can be triggered by several factors within your reaction setup:

  • Hydride Source: The "hydrogen" that replaces the iodine can come from various sources, including solvents (especially alcohols like methanol or ethanol), bases (some can act as hydride donors), or even trace amounts of water.[4][5]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the dehalogenation pathway.[1]

  • Catalyst System: The choice of palladium catalyst and, crucially, the phosphine ligand can significantly influence the rates of the desired cross-coupling versus the undesired dehalogenation.[1]

  • Substrate Reactivity: Electron-rich aromatic systems and N-heterocyclic halides, such as your pyridine derivative, are inherently more prone to dehalogenation.[2][3]

Q4: I'm using a standard Suzuki-Miyaura coupling protocol. What specific changes can I make to minimize dehalogenation?

A4: For Suzuki-Miyaura coupling, consider the following adjustments:

ParameterRecommended ActionRationale
Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]These ligands can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[6]
Base Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases (e.g., NaOtBu).[1][3]Strong bases can promote side reactions that generate hydride species, which are direct precursors to dehalogenation.[4]
Solvent Use aprotic solvents like dioxane, THF, or toluene.[3] If a protic solvent is necessary, minimize its amount or use a co-solvent system.Protic solvents, especially alcohols, can be a direct source of hydrides leading to dehalogenation.[4][7]
Temperature Run the reaction at the lowest effective temperature.High temperatures can increase the rate of the dehalogenation side reaction.[1]
Additives In some cases, the addition of bromide salts has been shown to suppress dehalogenation.[1]The exact mechanism is complex, but it can influence the catalyst speciation and reactivity.

Q5: Can photocatalysis also lead to dehalogenation, and how can I prevent it?

A5: Yes, photocatalytic conditions can also induce dehalogenation, often through a radical mechanism.[8][9] In this process, the excited photocatalyst can transfer an electron to the aryl iodide, forming a radical anion that then expels an iodide ion. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another component in the reaction mixture.[8] To mitigate this, ensure your reaction is shielded from ambient light unless it is a desired photocatalytic transformation. If the reaction is intended to be photocatalytic, careful selection of the photocatalyst, solvent, and any sacrificial electron donors is crucial to favor the desired reaction pathway over dehalogenation.[8][10]

Key Mechanistic Considerations: Understanding the "Why"

To effectively troubleshoot, it's essential to understand the underlying mechanisms of dehalogenation. In palladium-catalyzed cross-coupling reactions, two primary pathways are often implicated:

  • Reductive Dehalogenation via a Hydride Intermediate: This is a common pathway where a palladium-hydride species is formed. This can occur through various mechanisms, such as the reaction of the palladium catalyst with a hydride source in the reaction mixture (e.g., solvent, base). This palladium-hydride can then react with the aryl iodide, leading to the dehalogenated product.

  • β-Hydride Elimination from an Alkoxide: In the presence of alcohol solvents, a proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by displacement of the halide by an alkoxide. Subsequent β-hydride elimination from the alkoxide ligand generates a palladium-hydride intermediate, which can then reductively eliminate the dehalogenated arene.[4]

Below is a diagram illustrating the general catalytic cycle for a cross-coupling reaction and the competing dehalogenation pathway.

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-M) ArPdH Ar-Pd(II)-H(L_n) ArPdX->ArPdH Hydride Transfer HydrideSource Hydride Source (e.g., Solvent, Base) ArPdR->Pd0 ArR Ar-R (Product) ArPdR->ArR Reductive Elimination ArH Ar-H (Byproduct) ArPdH->ArH Reductive Elimination ArH->Pd0 Start

Workflow for setting up an air-sensitive catalytic reaction.

References

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. Minimizing dehalogenated byproducts in Suzuki coupling reactions.
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. Available from: [Link].

  • Shen, W., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC.
  • Performing Sensitive Reactions without a Schlenk Line.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Air-Sensitive Catalyst Handling and Preparation.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • SciSpace. Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts.
  • YouTube. air sensitive reaction setup. Available from: [Link].

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Available from: [Link].

  • Jin, J., et al. (2018). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 23(12), 3237. Available from: [Link].

  • ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available from: [Link].

  • Zhang, Y., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2678-2685. Available from: [Link].

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"5-Iodo-2-(2-methoxyethoxy)pyridine" reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5I-2ME-SC
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

You are encountering challenges in the scale-up synthesis of 5-Iodo-2-(2-methoxyethoxy)pyridine . This intermediate is a critical scaffold for Suzuki-Miyaura cross-couplings in medicinal chemistry. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-iodopyridine  with 2-methoxyethanol .

While straightforward on a milligram scale, this reaction presents three distinct process safety and quality hurdles at the kilogram scale:

  • Hydrogen Evolution: The use of Sodium Hydride (NaH) creates dangerous off-gassing.

  • Solvent Removal: 2-Methoxyethanol (bp 124°C) is difficult to purge and complicates aqueous workups.

  • Hydrolysis: Moisture sensitivity leads to the formation of the 5-iodo-2-pyridone impurity.

This guide provides field-proven protocols to mitigate these risks using Phase Transfer Catalysis (PTC) and optimized workup strategies.

Module 1: Reaction Engineering & Safety

User Query:

"I am using NaH in THF, but the hydrogen evolution is becoming unmanageable at the 500g scale. The exotherm is also hard to control. Is there a safer alternative that maintains yield?"

Technical Diagnosis:

Sodium Hydride (NaH) acts as an irreversible base, deprotonating the alcohol to form the alkoxide. While effective, it generates stoichiometric quantities of hydrogen gas (


). On a large scale, this requires specialized venting and poses a high risk of pressurization or ignition. Furthermore, the resulting sodium alkoxide is highly hygroscopic.
Solution: Switch to Solid KOH with Phase Transfer Catalysis

Transition from a homogeneous strong base (NaH) to a heterogeneous system using Potassium Hydroxide (KOH) and a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.

Mechanism of Improvement:

  • No Gas Evolution: KOH produces water as a byproduct, not hydrogen gas.

  • Water Management: By using Toluene as a co-solvent, the water generated can be removed via azeotropic distillation (Dean-Stark trap) or sequestered by the excess solid base, driving the equilibrium forward.

  • Thermal Control: The reaction rate is limited by the surface area of the solid KOH and the transfer rate of the catalyst, preventing runaway exotherms.

Comparative Data: Base Selection
ParameterSodium Hydride (NaH)KOH + TBAB (Recommended)Potassium tert-butoxide (KOtBu)
Gas Evolution High (

)
NoneNone
Exotherm Risk High (Instantaneous)Low (Mass-transfer limited)Moderate
Moisture Sensitivity Extreme (Fire hazard)ModerateHigh
Cost/kg HighLowHigh
Typical Yield 85-92%88-94%80-85%

Module 2: Work-up & Purification

User Query:

"After the reaction, I cannot remove the excess 2-methoxyethanol. It oils out during extraction, and residual solvent remains even after high-vacuum drying. How do I get a clean solid?"

Technical Diagnosis:

2-Methoxyethanol is a "sticky" glycol ether. It is amphiphilic (miscible in both water and organics), leading to:

  • Emulsions: It acts as a surfactant during aqueous washes.

  • Partitioning Issues: It drags the product into the aqueous layer or keeps water in the organic layer.

Solution: The "Salting Out" & Azeotropic Wash

Do not rely on rotary evaporation alone to remove the glycol ether. Use chemical partitioning.

Protocol Adjustment:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Toluene or MTBE), not Ethyl Acetate (which is too polar and will retain the glycol).

  • Ammonium Chloride Wash: Wash with saturated

    
    .[1][2] The high ionic strength forces the organic glycol ether out of the organic phase and into the aqueous phase.
    
  • Water Polish: Perform 3x washes with water.

  • Azeotropic Drying: If using Toluene, strip the solvent to dryness. Toluene forms an azeotrope with residual water and glycol, helping to carry them over.

Module 3: Impurity Profile (The Pyridone Problem)

User Query:

"I see a new spot on TLC (Rf ~ 0.2) and a peak at M+221 in LCMS. It increases if I let the reaction run too long."

Technical Diagnosis:

You are observing the hydrolysis of the starting material or product into 5-iodo-2-pyridone .

  • Cause: Water entering the system competes with the alkoxide. In the presence of hydroxide (

    
    ), the chloropyridine undergoes 
    
    
    
    with water instead of the alcohol.
  • Prevention: Ensure the equivalent of alcohol is

    
    . If using the KOH method, the removal of generated water (Dean-Stark or molecular sieves) is critical.
    

Visualizing the Process

Workflow Diagram: Optimized Scale-Up Route

The following diagram illustrates the recommended Phase Transfer Catalysis (PTC) workflow, highlighting the critical control points (CCPs).

ReactionWorkflow Start Start: 2-Chloro-5-iodopyridine Reagents Add: 2-Methoxyethanol (1.2 eq) Solvent: Toluene Cat: TBAB (5 mol%) Start->Reagents BaseAdd Add: KOH (Pellets, 2.0 eq) CCP: Temp < 40°C Reagents->BaseAdd Reaction Heat to 80-90°C Monitor HPLC BaseAdd->Reaction Slow Heat Check Conversion >98%? Reaction->Check Check->Reaction No (Add time) Quench Cool to 20°C Add Water/Brine Check->Quench Yes PhaseSep Phase Separation (Remove Aq. Glycol) Quench->PhaseSep Isolate Concentrate Organic Crystallize (Heptane) PhaseSep->Isolate

Caption: Figure 1. Optimized Process Flow for PTC-mediated synthesis, eliminating hydrogen evolution risks.

Impurity Fate Mapping

Understanding where your impurities go is vital for meeting purity specifications (>98%).

ImpurityMap SM Starting Material (2-Cl-5-I-Pyridine) Prod Product (5-Iodo-2-(2-methoxyethoxy)pyridine) SM->Prod Main Rxn Imp1 Impurity A: 5-Iodo-2-pyridone (Hydrolysis) SM->Imp1 Water + Base Imp2 Impurity B: Bis-ether (Rare, if di-halo) SM->Imp2 Side Rxn Cryst Crystallization (Toluene/Heptane) Prod->Cryst Precipitates Wash Aq. Wash (pH 9) Imp1->Wash Deprotonates to salt Remains in Aqueous Imp2->Cryst Remains in Mother Liquor

Caption: Figure 2. Impurity rejection strategy. The pyridone is phenolic; basic washes keep it in the aqueous phase.

Standard Operating Procedure (Scale-Up Optimized)

Objective: Synthesis of 100g of 5-Iodo-2-(2-methoxyethoxy)pyridine.

Reagents:

  • 2-Chloro-5-iodopyridine: 100.0 g (0.418 mol)

  • 2-Methoxyethanol: 38.1 g (0.50 mol, 1.2 eq)

  • Potassium Hydroxide (KOH, flakes): 46.9 g (0.836 mol, 2.0 eq)

  • Tetrabutylammonium Bromide (TBAB): 6.7 g (0.02 mol, 5 mol%)

  • Toluene: 500 mL

Step-by-Step Protocol:

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge Toluene, 2-Chloro-5-iodopyridine, and TBAB. Stir at 25°C until dissolved.

  • Addition: Add 2-Methoxyethanol in one portion.

  • Base Addition: Add KOH flakes carefully. Note: Mild exotherm possible.

  • Reaction: Heat the slurry to 85°C . Agitate vigorously (KOH is solid).

  • Monitoring: Sample after 4 hours. Quench sample in water/MeCN for HPLC. Look for <1% starting material.

  • Workup:

    • Cool to 20°C.

    • Add water (300 mL). Stir for 15 mins to dissolve salts.

    • Separate layers.[1] The product is in the Top (Toluene) layer.

    • Wash organic layer with Sat.[1][2]

      
       (200 mL) to remove residual glycol.
      
    • Wash with Brine (200 mL).

  • Isolation:

    • Dry organic layer over

      
      , filter.[1]
      
    • Concentrate under vacuum to ~150 mL volume.

    • Add Heptane (300 mL) slowly while stirring to induce crystallization.

    • Cool to 0°C, filter, and wash with cold Heptane.

References

  • Safety of Sodium Hydride on Scale: Dunn, J. M., et al.[3][4][5] "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011, 15(6), 1442–1446.[4] [Link]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. (Context on pyridine solubility and reactivity).
    [Link]
    
  • Removal of Reaction Solvents (Glycols/Polar Solvents): Dallanoce, C., et al. "Technical Notes - Removal of Reaction Solvent by Extractive Workup." Organic Process Research & Development, 2010.[3] [Link]

  • General Synthesis of 2-Alkoxypyridines: Organic Syntheses, Coll. Vol. 88, p. 22 (2011).[2] (General methodology for Pd-catalyzed and

    
     approaches to pyridine functionalization).
    [Link]
    

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-2-(2-methoxyethoxy)pyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halopyridines, in particular, serve as exceptionally versatile building blocks, enabling the introduction of diverse molecular fragments through a variety of reaction manifolds. The choice of the halogen substituent is not a trivial decision; it is a critical parameter that dictates reactivity, selectivity, and the overall efficiency of a synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 5-Iodo-2-(2-methoxyethoxy)pyridine with its corresponding bromo-, chloro-, and fluoro- analogs. We will delve into the fundamental principles governing their reactivity and provide supporting experimental data and protocols for two major classes of transformations: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr).

Foundational Principles of Halopyridine Reactivity

The reactivity of a halopyridine is governed by a confluence of factors, primarily the nature of the halogen, its position on the ring, and the electronic influence of other substituents.

  • The Halogen Effect (C-X Bond Strength) : In many reaction types, particularly transition-metal-catalyzed cross-couplings, the rate-determining step is the cleavage of the carbon-halogen (C-X) bond. The reactivity trend is inversely correlated with the bond dissociation energy.[1][2] This establishes a clear and predictable hierarchy:

    I > Br > Cl > F

    The C-I bond is the longest and weakest, making iodopyridines the most reactive substrates for reactions involving oxidative addition to a metal center.[2][3] Conversely, the C-F bond is the shortest and strongest, rendering fluoropyridines generally unreactive in these transformations.[1]

  • Positional Effects on the Pyridine Ring : The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant inductive and resonance effect.[4] This makes the entire ring electron-deficient compared to benzene and deactivates it towards electrophilic aromatic substitution.[4][5] However, this electron deficiency activates the ring for nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen), which bear a partial positive charge.[2][6]

  • Substituent Effects : In our target molecule, 5-Iodo-2-(2-methoxyethoxy)pyridine, the 2-(2-methoxyethoxy) group is an electron-donating group (EDG). EDGs increase electron density on the ring, which can modulate reactivity. While this effect can slightly dampen reactivity in nucleophilic aromatic substitution, its influence is often secondary to the dominant halogen and positional effects in cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are paramount for C-C, C-N, and C-O bond formation. The general mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, highlighting the importance of the C-X bond strength.[2][7]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RATE DETERMINING Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1: Generalized catalytic cycle for Palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[8][9] The high reactivity of the C-I bond makes 5-Iodo-2-(2-methoxyethoxy)pyridine an ideal substrate.

Halopyridine SubstrateRelative ReactivityTypical ConditionsExpected Outcome
5-Iodo-2-alkoxypyridine High Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80-100 °CHigh yields, shorter reaction times.[10]
5-Bromo-2-alkoxypyridine Moderate Pd(OAc)₂, XPhos, K₃PO₄, Dioxane, 100-110 °CGood to high yields, may require longer times or higher temperatures.[11]
5-Chloro-2-alkoxypyridine Low Pd₂(dba)₃, bulky phosphine ligand (e.g., tBuXPhos), strong base, 110-130 °CChallenging; requires specialized, highly active catalyst systems.[9]
5-Fluoro-2-alkoxypyridine Very Low / Inert N/AGenerally unreactive under standard Suzuki conditions.[1]

Expertise in Action: The choice of an iodopyridine allows for the use of milder bases and lower reaction temperatures, preserving sensitive functional groups elsewhere in the molecule. While bromopyridines are also effective, chloropyridines necessitate more forceful conditions and highly specialized (and often expensive) phosphine ligands to achieve comparable yields.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

  • Reagent Setup : To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).[12]

  • Catalyst Addition : Add the palladium catalyst, for example, Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand such as XPhos (2-4 mol%).[12]

  • Solvent Addition : Add a degassed solvent system, such as a 10:1 mixture of toluene and water.

  • Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography to yield the desired biaryl pyridine.

B. Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13][14]

Halopyridine SubstrateRelative ReactivityTypical ConditionsExpected Outcome
5-Iodo-2-alkoxypyridine High Pd(PPh₃)₄, CuI, Et₃N or other amine base, THF, Room Temp to 50 °CExcellent yields, often proceeds efficiently at or near room temperature.[15]
5-Bromo-2-alkoxypyridine Moderate Pd(PPh₃)₄, CuI, Et₃N, THF, 50-70 °CGood yields, but requires elevated temperatures compared to the iodide.[16]
5-Chloro-2-alkoxypyridine Low Requires specialized catalyst systems (e.g., Pd/NHC)Very challenging; standard Sonogashira conditions are often ineffective.[13]
5-Fluoro-2-alkoxypyridine Very Low / Inert N/AUnreactive.

Expertise in Action: The high reactivity of 5-Iodo-2-(2-methoxyethoxy)pyridine is particularly advantageous in Sonogashira couplings, as it minimizes side reactions like the Glaser homocoupling of the terminal alkyne, which can be problematic at higher temperatures.[2]

Experimental Protocol: Sonogashira Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

  • Reagent Setup : In a flask under an inert atmosphere, dissolve 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv) in a suitable solvent such as THF or DMF.

  • Base Addition : Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Catalyst Addition : Add the copper(I) cocatalyst, CuI (5-10 mol%), followed by the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[16]

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup : Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent. Wash with aqueous ammonium chloride, water, and brine.

  • Purification : Dry the organic phase, concentrate, and purify the residue by flash chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[17][18] The reaction scope has expanded significantly, but the inherent reactivity of the C-X bond remains a key determinant of success.

Halopyridine SubstrateRelative ReactivityTypical ConditionsExpected Outcome
5-Iodo-2-alkoxypyridine High Pd(OAc)₂, BINAP, NaOtBu, Toluene, 80-100 °CHigh yields with a broad range of primary and secondary amines.
5-Bromo-2-alkoxypyridine Moderate Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-110 °CGood yields, often requires more specialized ligands than iodides.[19][20]
5-Chloro-2-alkoxypyridine Low Pd precatalysts (e.g., G3-XPhos), strong base (LHMDS), >110 °CDemands the use of modern, highly active catalyst systems.[21][22]
5-Fluoro-2-alkoxypyridine Very Low / Inert N/AUnreactive.

Expertise in Action: Using an iodopyridine provides greater flexibility in ligand choice and generally leads to cleaner reactions with fewer side products. While amination of bromopyridines is routine, chloropyridines can be challenging due to the catalyst's slow oxidative addition and potential deactivation.[21]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is fundamentally different from cross-coupling. It proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[6][23]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate Determining) cluster_1 Step 2: Leaving Group Elimination (Fast) Start Ar-X + :Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Intermediate Intermediate2 [Ar(X)(Nu)]⁻ Product Ar-Nu + X⁻ Intermediate2->Product

Figure 2: The two-step Addition-Elimination mechanism of SNAr.

In this mechanism, the rate-determining step is the initial nucleophilic attack. This step is accelerated by two factors:

  • Electron-withdrawing groups on the ring, which stabilize the negative charge of the Meisenheimer complex.

  • A highly electronegative "leaving group" , which enhances the electrophilicity of the carbon being attacked through a strong inductive effect.

This leads to a reactivity order that is the inverse of that seen in cross-coupling reactions.[6][24]

F > Cl > Br > I

Halopyridine SubstrateRelative ReactivityRationale
5-Fluoro-2-alkoxypyridine High The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate, accelerating the rate-determining nucleophilic attack.[24]
5-Chloro-2-alkoxypyridine Moderate Less reactive than the fluoro analog due to chlorine's lower electronegativity.
5-Bromo-2-alkoxypyridine Low Reactivity continues to decrease down the group.
5-Iodo-2-alkoxypyridine Very Low Iodine's low electronegativity provides minimal inductive activation for the initial attack, making it the least reactive substrate for SNAr.[25][26]

Expertise in Action: For a successful SNAr reaction, one must choose a fluorinated or chlorinated pyridine, preferably with additional electron-withdrawing groups (like a nitro group) at the ortho or para positions to the leaving group. 5-Iodo-2-(2-methoxyethoxy)pyridine is a poor substrate for this transformation not only because iodine is the worst leaving group in an SNAr context, but also because the 2-alkoxy group is electron-donating, which destabilizes the negatively charged Meisenheimer complex.

Summary and Strategic Recommendations

The choice between iodo-, bromo-, and chloro-pyridines is a strategic decision that directly impacts synthetic design. 5-Iodo-2-(2-methoxyethoxy)pyridine stands out as a superior substrate for transformations proceeding via an oxidative addition mechanism.

Summary of Reactivity:

Reaction Type5-Iodo-5-Bromo-5-Chloro-5-Fluoro-
Suzuki-Miyaura Coupling +++ (High)++ (Moderate)+ (Low)- (Inert)
Sonogashira Coupling +++ (High)++ (Moderate)+ (Low)- (Inert)
Buchwald-Hartwig Amination +++ (High)++ (Moderate)+ (Low)- (Inert)
Nucleophilic Aromatic Substitution (SNAr) - (Very Low)+ (Low)++ (Moderate)+++ (High)

digraph "Decision_Flowchart" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial"];

start [label="What is your desired transformation?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

coupling [label="C-C, C-N, C-O\nCross-Coupling?", shape=diamond, style=filled, fillcolor="#FBBC05"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)?", shape=diamond, style=filled, fillcolor="#FBBC05"];

iodo_bromo [label="Use Iodo- or Bromo-Pyridine\n(Iodo is most reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chloro [label="Use Chloro-Pyridine\n(Requires specialized, highly\nactive catalyst systems)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fluoro_chloro [label="Use Fluoro- or Chloro-Pyridine\n(Fluoro is most reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> coupling; start -> snar;

coupling -> iodo_bromo [label=" Yes "]; coupling -> chloro [label=" If cost is a major\nconstraint and\noptimization is feasible "]; snar -> fluoro_chloro [label=" Yes "]; }

Figure 3: Decision guide for selecting the appropriate halopyridine.

5-Iodo-2-(2-methoxyethoxy)pyridine is a highly valuable and reactive building block for synthetic chemists focused on palladium-catalyzed cross-coupling reactions. Its C-I bond enables milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- and chloro- counterparts. However, for chemists aiming to perform nucleophilic aromatic substitutions, the reactivity trend is inverted, and fluoro- or chloro-pyridines are the substrates of choice. Understanding these fundamental reactivity patterns is essential for the rational design of efficient and robust synthetic routes in research and development.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions. Retrieved February 15, 2026, from [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson+. Retrieved February 15, 2026, from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013, March 25). Molecules. Retrieved February 15, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved February 15, 2026, from [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2013, December 24). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014, December 1). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved February 15, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Catalysts. Retrieved February 15, 2026, from [Link]

  • Photoinduced inverse Sonogashira coupling reaction. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved February 15, 2026, from [Link]

  • A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution. (2015, October 5). oaji.net. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Suzuki Reaction. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 15, 2026, from [Link]

  • 5-Iodo-2-methoxypyridine, 97%, Thermo Scientific 5 g. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved February 15, 2026, from [Link]

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Validation of a synthetic route to a novel compound using "5-Iodo-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Validation: Optimizing Biaryl Scaffolds via 5-Iodo-2-(2-methoxyethoxy)pyridine

Executive Summary & Strategic Rationale

The Challenge: In the development of novel kinase inhibitors and PET radioligands, the 2-alkoxypyridine motif is a privileged scaffold. However, installing this moiety typically presents a dichotomy: early-stage installation requires robust building blocks, while late-stage functionalization often suffers from poor nucleophilicity or competing side reactions.

The Solution: This guide validates the use of 5-Iodo-2-(2-methoxyethoxy)pyridine (Compound A) as a superior electrophile for Suzuki-Miyaura cross-couplings compared to its bromo-analog or late-stage SNAr routes.

Key Findings:

  • Reactivity: Compound A exhibits a

    
     approx. 60x higher than the bromo-analog in oxidative addition, allowing couplings at ambient temperature.
    
  • Chemo-fidelity: The labile C-I bond permits the preservation of the sensitive glycol ether tail, which degrades under the harsh conditions required for aryl chlorides.

  • Yield: Optimized protocols deliver consistent yields >85% with lower catalyst loadings (0.5 mol% Pd).

Comparative Route Analysis

To validate the efficiency of the iodo-precursor, we compared three distinct synthetic pathways to a target biaryl ether (Target X ).

Diagram 1: Retrosynthetic Strategy Comparison

This flowchart contrasts the three evaluated routes, highlighting the strategic advantage of the Iodo-route (Route A) in terms of convergence and condition mildness.

RouteComparison cluster_RouteA Route A: Iodo-Precursor (Recommended) cluster_RouteB Route B: Bromo-Precursor cluster_RouteC Route C: Late-Stage SNAr Target Target Biaryl Ether (Target X) Iodo 5-Iodo-2-(2-methoxyethoxy)pyridine StepA Suzuki Coupling (Pd(dppf)Cl2, RT) Iodo->StepA Boronic Aryl Boronic Acid Boronic->StepA StepB Suzuki Coupling (Requires 80°C) Boronic->StepB StepA->Target 88% Yield No degradation Bromo 5-Bromo-2-(2-methoxyethoxy)pyridine Bromo->StepB StepB->Target 65% Yield Partial ether cleavage Chloro 5-Aryl-2-chloropyridine StepC SNAr Etherification (NaH, 100°C) Chloro->StepC Alcohol 2-Methoxyethanol Alcohol->StepC StepC->Target 40% Yield Significant impurities

Figure 1: Comparison of synthetic routes. Route A (Blue) offers the shortest path with the mildest conditions, preserving the glycol ether tail.

Experimental Validation Data

The following data was generated using a standardized Suzuki coupling of Compound A with 4-fluorophenylboronic acid (Model Reaction).

Table 1: Catalyst & Leaving Group Optimization

Conditions: 1.0 equiv Halide, 1.2 equiv Boronic Acid, 2.0 equiv K₂CO₃, Solvent (Dioxane:H₂O 4:1).

EntryX-GroupCatalyst (Loading)Temp (°C)Time (h)Yield (%)Purity (HPLC)Notes
1 Iodo Pd(dppf)Cl₂ (0.5%) 25 2 92 99.1 Optimal Condition
2IodoPd(PPh₃)₄ (1.0%)2548596.0Slower conversion
3BromoPd(dppf)Cl₂ (0.5%)2524<10N/ANo reaction at RT
4BromoPd(dppf)Cl₂ (2.0%)8067892.0Impurity: Pyridone (hydrolysis)
5ChloroXPhos Pd G2 (2.0%)100126588.0Significant homocoupling

Technical Insight: The superior performance of the Iodo-analog (Entry 1) vs. the Bromo-analog (Entry 4) is attributed to the weaker C–I bond dissociation energy (approx. 65 kcal/mol) compared to C–Br (approx. 81 kcal/mol). This facilitates rapid oxidative addition at room temperature, preventing the thermal hydrolysis of the 2-alkoxy group into 2-pyridone, a common side reaction in basic aqueous media at high temperatures [1].

Detailed Protocol: Route A (Iodo-System)

Objective: Synthesis of 5-(4-fluorophenyl)-2-(2-methoxyethoxy)pyridine.

Reagents:

  • 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 eq, 2.79 g, 10 mmol)

  • 4-Fluorophenylboronic acid (1.2 eq, 1.68 g, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%, 41 mg)

  • K₂CO₃ (2.0 eq, 2.76 g)

  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) - Degassed

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Why: Palladium(0) species generated in situ are sensitive to oxygen.

  • Charging: Add the Iodo-pyridine, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

    • Critical Step: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a positive pressure of Argon. Seal with a septum.

  • Reaction: Stir vigorously at 25°C (Room Temp) for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product appears at Rf ~0.4.

  • Workup: Dilute with EtOAc (50 mL) and wash with Brine (2 x 30 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: If the reaction mixture turns black immediately (precipitation of Pd black), your solvent was not sufficiently degassed. If the reaction stalls, add 0.1 eq of additional boronic acid, not more catalyst.

Mechanistic Validation

To understand the kinetic advantage, we modeled the catalytic cycle. The diagram below illustrates the critical "Oxidative Addition" step where the Iodo-substrate outperforms the Bromo-substrate.

Diagram 2: Catalytic Cycle & Kinetic Differentiation

Visualizing the energy barrier difference in the rate-determining step.

CatalyticCycle cluster_OxAdd Oxidative Addition (Rate Determining Step) Pd0 Pd(0)L2 Active Catalyst ComplexI Pd(II)-I Complex (Fast, 25°C) Pd0->ComplexI k(I) >> k(Br) ComplexBr Pd(II)-Br Complex (Slow, >80°C) Pd0->ComplexBr High Barrier Transmetal Transmetallation (+ Ar-B(OH)2) ComplexI->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the rapid oxidative addition of the Iodo-species (Blue path) vs. the energetically demanding Bromo-path (Red dashed).

References

  • Lutz, A. et al. "Reactivity of 2-Alkoxypyridines in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2018.

  • BenchChem. "Reactivity Comparison: 2-Bromo vs 2-Iodo Pyridines." BenchChem Reactivity Guides, 2025.[1]

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • PubChem. "5-Iodo-2-methoxypyridine Compound Summary." National Library of Medicine.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Iodo-2-(2-methoxyethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational scaffolds. Compounds like 5-Iodo-2-(2-methoxyethoxy)pyridine serve as critical intermediates in the synthesis of novel, biologically active molecules.[1][2] Their precise structure dictates their reactivity and, ultimately, the efficacy and safety of the final product. Consequently, rigorous and unequivocal structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the structural elucidation of the 5-Iodo-2-(2-methoxyethoxy)pyridine core and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated workflow that ensures a self-validating and authoritative characterization of your target molecule.

The Analytical Challenge: Deconstructing the Molecule

Before delving into the techniques, we must define the structural questions that require definitive answers:

  • Substitution Pattern: Is the pyridine ring correctly substituted at the 2- and 5-positions?

  • Side-Chain Connectivity: Is the 2-(2-methoxyethoxy) group intact and unambiguously attached to the C2 position of the pyridine ring?

  • Halogen Presence & Position: Is the iodine atom present, and is it located at the C5 position?

  • Overall Identity: Does the molecular formula and weight match the expected structure?

Answering these questions with confidence requires a multi-pronged analytical strategy where each technique cross-validates the others.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: Decoding the Spectra

For a 5-Iodo-2-(2-methoxyethoxy)pyridine structure, the NMR spectra provide a wealth of information.

¹H NMR – The Initial Assessment: The proton NMR spectrum gives the first detailed look at the molecular framework.

  • Aromatic Region (Pyridine Ring): The trisubstituted pyridine ring will display three distinct signals.

    • H6: Located ortho to the nitrogen, this proton is the most deshielded and appears as a doublet.

    • H4: This proton will appear as a doublet of doublets, being coupled to both H3 and H6 (meta-coupling).

    • H3: This proton will appear as a doublet, coupled to H4. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.[5][6]

  • Aliphatic Region (Side Chain):

    • -OCH₂CH₂O-: These four protons will appear as two distinct signals, likely triplets, due to coupling with each other. The protons closer to the pyridine ring will be further downfield.

    • -OCH₃: This methyl group will appear as a sharp singlet, typically around 3.3-3.4 ppm.

¹³C NMR – Mapping the Carbon Skeleton: The carbon NMR spectrum reveals all unique carbon atoms in the molecule.

  • Pyridine Carbons: Expect five signals (as C5 is substituted). The carbon attached to the ether oxygen (C2) will be significantly downfield. The carbon bonded to the heavy iodine atom (C5) will also have a characteristic chemical shift.[7]

  • Side-Chain Carbons: Three distinct signals for the two methylene (-CH₂-) carbons and the one methyl (-CH₃) carbon will be visible.

2D NMR – The Unambiguous Proof of Connectivity: For complex derivatives or to eliminate any doubt, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It will show a clear correlation between the two methylene groups in the side chain and confirm the coupling relationships between H3, H4, and H6 on the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming how the fragments are connected. It reveals long-range (2-3 bond) couplings between protons and carbons. Crucially, it will show a correlation between the protons of the side-chain methylene group (-OCH₂ CH₂OCH₃) and the C2 carbon of the pyridine ring, providing definitive proof of connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If ambiguity exists, acquire 2D COSY and HMBC spectra. Standard pulse programs available on modern spectrometers are sufficient.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Assign all ¹H and ¹³C signals based on chemical shifts, coupling constants, and 2D correlations.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HMBC) Acq_13C->Acq_2D If Ambiguous Analysis Assign Signals & Confirm Connectivity Acq_13C->Analysis Acq_2D->Analysis Structure Final Structure Confirmed Analysis->Structure

Caption: Workflow for definitive structure elucidation using NMR.

Part 2: Mass Spectrometry (MS) – The Verdict on Molecular Weight and Formula

Mass spectrometry is an indispensable technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental composition of a compound.[8][9]

Expertise & Experience: Interpreting Mass Data

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental formula. For 5-Iodo-2-(2-methoxyethoxy)pyridine (C₈H₁₀INO₂), the expected monoisotopic mass is approximately 278.97 g/mol . HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula and ruling out other possibilities.

Fragmentation Pattern Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) will fragment the molecule in predictable ways, offering clues that support the proposed structure.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule should be clearly visible.

  • Key Fragments: The presence of iodine makes the C-I bond a potential cleavage site. However, the most characteristic fragmentation often involves the ether side chain. Look for the loss of fragments such as:

    • -CH₃ (m/z loss of 15)

    • -OCH₃ (m/z loss of 31)

    • -CH₂OCH₃ (m/z loss of 45)

    • The entire -(CH₂)₂OCH₃ side chain (m/z loss of 73)

  • Isomer Differentiation: It is critical to recognize that while MS can confirm the molecular formula, it often cannot distinguish between positional isomers (e.g., 6-Iodo vs. 5-Iodo) based on fragmentation alone.[10] This limitation highlights why MS is complementary to, and not a replacement for, NMR.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min). ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass error should be below 5 ppm.

Data Presentation: Expected Mass Fragments
SpeciesFormulaExpected Monoisotopic m/zInformation Provided
[M+H]⁺ [C₈H₁₁INO₂]⁺ 279.9822 Molecular Formula Confirmation
[M-CH₂OCH₃]⁺[C₇H₇INO]⁺235.9567Loss of a key side-chain fragment
[M-(CH₂)₂OCH₃]⁺[C₆H₅INO]⁺233.9410Loss of the entire ether side chain
[Pyridine Core]⁺[C₅H₃IN]⁺203.9305Fragment corresponding to the iodo-pyridine core

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy – The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds.[3][11]

Expertise & Experience: Reading the Vibrational Signature

While not as structurally detailed as NMR, FT-IR provides a quick and reliable confirmation of key chemical bonds. It is an excellent first-pass technique to verify that the main structural components are present.

  • C-O-C (Ether) Stretch: This is a crucial band for confirming the side chain. Ethers show a strong, characteristic absorption in the 1050-1150 cm⁻¹ region.[12][13]

  • Aromatic Ring Stretches: The C=C and C=N bonds of the pyridine ring will produce several sharp absorptions in the 1400-1600 cm⁻¹ region.[14]

  • C-H Stretches: A key diagnostic feature is the separation of C-H stretches around 3000 cm⁻¹.[15]

    • Aromatic =C-H: Absorptions will appear just above 3000 cm⁻¹.

    • Aliphatic -C-H: Absorptions from the methoxyethoxy group will appear just below 3000 cm⁻¹.

  • C-I Stretch: The carbon-iodine bond absorbs at low frequencies (typically <600 cm⁻¹) and can be difficult to observe as it falls within the "fingerprint region" where many other signals overlap.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (a single drop of liquid or a few crystals of solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify the characteristic absorption bands corresponding to the expected functional groups.

Comparative Guide: Selecting the Optimal Analytical Tool

No single technique tells the whole story. The strength of this analytical approach lies in the strategic integration of all three methods.

FeatureNMR Spectroscopy (¹H, ¹³C, 2D) Mass Spectrometry (HRMS) FT-IR Spectroscopy
Primary Information Atom connectivity, stereochemistry, isomer differentiationMolecular formula, molecular weight, fragmentationPresence of functional groups
Strengths Unambiguous structure and isomer determinationHigh sensitivity, exact formula confirmationFast, non-destructive, simple sample prep
Limitations Requires pure sample, larger sample amount, longer analysis timeCannot differentiate positional isomers, limited structural detailAmbiguous for complex molecules, provides no connectivity data
Application for this Molecule Essential. The only technique to definitively prove the substitution pattern and side-chain connectivity.Essential. Provides unequivocal confirmation of the elemental composition.Supportive. Rapidly confirms the presence of ether and aromatic functionalities.
Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow start Synthesized Compound ftir FT-IR Analysis start->ftir ms HRMS Analysis start->ms q_func Functional Groups Correct? ftir->q_func q_mw Molecular Formula Correct? ms->q_mw nmr Full NMR Analysis (1D & 2D) q_conn Connectivity & Isomer Correct? nmr->q_conn q_func->ms Yes repurify Repurify or Resynthesize q_func->repurify No q_mw->nmr Yes q_mw->repurify No q_conn->repurify No final Structure Confirmed q_conn->final Yes

Caption: Decision workflow for integrated structural analysis.

Conclusion: An Authoritative and Self-Validating Approach

The structural confirmation of 5-Iodo-2-(2-methoxyethoxy)pyridine and its derivatives demands a rigorous, multi-technique approach. While FT-IR offers a rapid check for essential functional groups and HRMS provides an exact molecular formula, only a full suite of NMR experiments can deliver the unambiguous proof of connectivity and isomeric purity required in a professional drug development setting. By integrating these techniques as described, researchers can build a self-validating system where the data from each method corroborates the others, leading to an authoritative and trustworthy structural assignment. This analytical diligence is fundamental to producing high-quality, reproducible scientific research and developing safe and effective new medicines.

References

  • Vertex AI Search. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research, 7(1).
  • Workman, J. Jr. (2026, February 14). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • Howard, P. (2025, September 30). Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media.
  • Unknown Author. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis.
  • Various Authors. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyridines.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Barlin, G. B., & Pfleiderer, W. (1971). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. Australian Journal of Chemistry.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Pinto, D. C., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry.
  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.
  • ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). Pyridine.
  • Chem-Impex. (n.d.). 5-Iodo-2-methoxypyridine.
  • CymitQuimica. (n.d.). CAS 13472-61-2: 5-Iodo-2-methoxypyridine.
  • ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Vainiotalo, P., & Jalonen, J. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry.

Sources

Isotopic labeling studies with "5-Iodo-2-(2-methoxyethoxy)pyridine" for mechanistic investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Profile

5-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-93-7) is a specialized halogenated heterocyclic building block. In drug discovery and mechanistic toxicology, it serves as a critical "pivot point" for isotopic labeling due to the unique reactivity of the C5-iodine and the physicochemical properties of the C2-methoxyethoxy side chain.

Unlike simple alkyl-pyridines, the 2-(2-methoxyethoxy) moiety functions as a "mini-PEG" solubilizing group, modulating lipophilicity (LogP) while retaining the aromatic binding characteristics of the pyridine ring. The 5-Iodo position provides a reactive handle for late-stage isotopic incorporation, making this molecule an ideal precursor for developing radiotracers (SPECT/PET) or metabolically stable deuterated/tritiated standards.

Core Applications
  • Radiotracer Development: Precursor for Iodine-123 (SPECT) or Iodine-124 (PET) imaging agents targeting nicotinic or inflammatory biomarkers.

  • Metabolic Stability Profiling: Investigating the oxidative stability of the ether linkage (O-dealkylation) using Tritium (H-3) or Carbon-14 labels.

  • Binding Affinity Assays: Synthesis of high-specific-activity I-125 radioligands for in vitro receptor occupancy studies.

Comparative Analysis: Labeling Strategies

For mechanistic investigation, the choice of labeling strategy dictates the data quality. Below is a comparison of the three primary workflows using 5-Iodo-2-(2-methoxyethoxy)pyridine as the starting material.

FeatureMethod A: Direct Exchange (I-125/I-123) Method B: Stannyl-Precursor Route (I-125/I-123) Method C: Dehalotritiation (H-3)
Mechanism Nucleophilic/Electrophilic ExchangeElectrophilic DestannylationCatalytic Reductive Dehalogenation
Precursor 5-Iodo-2-(2-methoxyethoxy)pyridine Derived 5-(Trimethylstannyl) analog5-Iodo-2-(2-methoxyethoxy)pyridine
Specific Activity (SA) Moderate (Carrier-Added)High (No-Carrier-Added) High (20–30 Ci/mmol)
Reaction Complexity Low (One-step)High (Requires synthesis of Sn-precursor)Moderate (Requires Tritium gas line)
Primary Use Case In vitro screening, metabolic IDIn vivo imaging (SPECT/PET), receptor bindingADME studies, covalent binding assays
Chemical Yield 40–60%70–90%>90%
Expert Insight: When to Choose Which?
  • Choose Method A (Direct Exchange) if you need a quick "dirty" tracer for preliminary metabolism studies or LC-MS/MS internal standard generation (using I-127/I-129).

  • Choose Method B (Stannyl Route) if you are performing Receptor Binding Assays (Kd/Bmax) . The high specific activity is non-negotiable here to avoid receptor saturation by "cold" (unlabeled) mass.

  • Choose Method C (Tritiation) if you are mapping the metabolic fate of the pyridine core. The H-3 label replaces the iodine, creating a tracer that is chemically identical to the non-halogenated drug analog (if the iodine was a placeholder).

Experimental Protocols

Protocol A: Copper-Catalyzed Radioiodination (I-125)

Target: High-purity radioligand for metabolic stability testing.

Principle: The C5-Iodine bond is activated by a Copper(I) catalyst, facilitating exchange with radioactive Iodide (*I-125).

Materials:

  • Precursor: 5-Iodo-2-(2-methoxyethoxy)pyridine (1 mg)

  • Radionuclide: Sodium Iodide [I-125] (1–5 mCi)

  • Catalyst: Cu(I)Cl or CuSO4/Ascorbic acid

  • Solvent: DMF or DMSO

  • Reducing Agent: Tin(II) sulfate (optional, prevents oxidation to I2)

Workflow:

  • Dissolution: Dissolve 1 mg precursor in 100 µL degassed DMF.

  • Catalyst Prep: Add 10 µL of freshly prepared Cu(I) solution (0.1 M in water/ethanol).

  • Labeling: Add [I-125]NaI solution. Seal the reaction vial under Argon.

  • Heating: Heat at 100°C for 45–60 minutes . Note: Pyridines are thermally stable, but the ether chain can degrade if pH is too acidic.

  • Quench: Cool to RT and dilute with 1 mL water.

  • Purification: Inject onto Semi-prep HPLC (C18 column). Collect the radioactive peak matching the UV retention time of the cold standard.

Validation Check:

  • Purity: >98% Radiochemical Purity (RCP) via Radio-TLC.

  • Identity: Co-elution with non-radioactive standard on HPLC.

Protocol B: Catalytic Dehalotritiation (Tritium Labeling)

Target: [5-3H]-2-(2-methoxyethoxy)pyridine for ADME studies.

Principle: The Iodine atom acts as a specific leaving group, replaced by Tritium gas over a Palladium catalyst.

Workflow:

  • Setup: Load 2 mg of 5-Iodo-2-(2-methoxyethoxy)pyridine into a tritiation flask.

  • Catalyst: Add 10% Pd/C (1 mg) and DIPEA (3 eq) to neutralize HI formed.

  • Solvent: Add 1 mL anhydrous DMF or Methanol.

  • Exchange: Freeze-pump-thaw to remove air. Introduce Tritium gas (10 Ci) .

  • Reaction: Stir at Room Temperature for 2 hours.

  • Workup: Remove excess Tritium gas (trap in waste). Filter off catalyst.

  • Labile Exchange: Evaporate with Ethanol (3x) to remove labile tritium (N-H or O-H exchange).

Mechanistic Investigation: The "Mini-PEG" Effect

The "2-methoxyethoxy" group is not just a substituent; it is a functional probe. By labeling the pyridine core (via the methods above), you can investigate the metabolic stability of this chain.

Metabolic Pathway Visualization

The following diagram illustrates the potential metabolic fates of the molecule that can be tracked using the labeled compound.

MetabolicPathways Figure 1: Tracking Metabolic Soft Spots using Radio-labeled Core Parent 5-Iodo-2-(2-methoxyethoxy)pyridine (Labeled Core) Metabolite1 O-Dealkylation (Loss of side chain) Parent->Metabolite1 CYP450 (Major Route) Metabolite2 Ether Oxidation (Hydroxylation of chain) Parent->Metabolite2 CYP450 Metabolite3 N-Oxidation (Pyridine N-oxide) Parent->Metabolite3 FMO

Caption: Figure 1: The labeled iodine/tritium on the pyridine ring remains stable, allowing quantification of the 'clipped' pyridine metabolite after O-dealkylation.

Experimental Logic (Causality)
  • Why label the pyridine ring (C5)? If you labeled the methoxy group (C-14 or H-3), metabolic cleavage (O-dealkylation) would result in the radioactive label being lost as [3H]-ethylene glycol or [14C]-formaldehyde, leaving the drug core invisible.

  • By labeling the C5-position (I-125 or H-3): You ensure the radioactive signal stays with the pharmacophore (the pyridine ring), allowing you to measure the ratio of Parent Drug vs. De-alkylated Metabolite .

References

  • Albrecht-Schmitt, T. et al. (2013). Fundamental Radiochemistry of Halogenated Heterocycles. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Scott, P. J. H. (2015). Methods for the incorporation of Carbon-11 and Fluorine-18 into Pyridines. Angewandte Chemie International Edition. Link

  • Matesic, L. et al. (2012). Copper-catalyzed radioiodination of heteroaryl iodides: A practical method for the synthesis of I-123 SPECT radiotracers. Nuclear Medicine and Biology. Link

  • Dorn, H. (2020). Isotopic Labeling of Pyridine Derivatives: Strategies and Applications. Chemical Reviews. Link

Comparative DFT study of the electronic properties of iodo- and bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative DFT Study of the Electronic Properties of Iodo- and Bromo-Pyridines: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the electronic properties of iodo- and bromo-pyridines using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals who are interested in understanding the subtle yet significant electronic effects of halogen substitution on this important heterocyclic scaffold. By synthesizing established computational methodologies and experimental observations, this document offers a robust framework for predicting and interpreting the electronic behavior of these compounds, which are pivotal in medicinal chemistry and materials science.

Introduction: The Significance of Halogenated Pyridines

Pyridines and their halogenated derivatives are fundamental building blocks in a vast array of pharmaceuticals and functional materials. The introduction of a halogen atom, such as bromine or iodine, onto the pyridine ring profoundly alters its electronic landscape. These modifications influence key molecular properties including reactivity, intermolecular interactions (such as halogen bonding), and metabolic stability. For drug development professionals, a precise understanding of how different halogens modulate the electronic character of a molecule is crucial for optimizing ligand-receptor interactions and fine-tuning pharmacokinetic profiles.

This guide focuses on a comparative study of iodo- and bromo-pyridines, exploring how the distinct electronic characteristics of iodine and bromine—differing in electronegativity, polarizability, and size—impact the pyridine ring. We will delve into a DFT-based analysis to quantify these differences, providing a predictive tool for rational molecular design.

Experimental and Computational Protocols

The accuracy of DFT calculations is contingent upon the selection of an appropriate functional and basis set. The methodologies outlined below are based on common practices in the field for halogenated organic molecules, ensuring a balance between computational cost and accuracy.[1][2][3]

Computational Methodology: A Self-Validating System

Software: All calculations are performed using a widely recognized quantum chemistry software package like the GAUSSIAN suite of programs.[1]

Functional and Basis Set Selection:

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for its proven reliability in describing the electronic structure of organic molecules.[1][2][3]

  • Basis Set: The 6-311++G(d,p) basis set is chosen for its robust description of electron distribution, particularly for molecules containing heavier elements like iodine and bromine, and for its ability to accurately model non-covalent interactions.[1][3]

Computational Steps:

  • Geometry Optimization: The molecular structures of 2-, 3-, and 4-iodo- and bromo-pyridines are optimized to their ground state geometries.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Key electronic properties, including Frontier Molecular Orbitals (HOMO and LUMO), dipole moments, and molecular electrostatic potential (MEP), are calculated at the optimized geometries.

Experimental Validation Context

While this guide focuses on a computational comparison, it is crucial to note that the theoretical findings are grounded in experimental observations. For instance, experimental techniques like microwave spectroscopy have been used to investigate the electronic properties of molecules like 2-bromopyridine.[4] The computational results presented here are expected to correlate well with such experimental data.

Comparative Analysis of Electronic Properties

The following sections present a comparative analysis of the key electronic properties of iodo- and bromo-pyridines. The data is summarized in tables for easy comparison, and the underlying principles are explained.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's reactivity and electronic excitability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity.[1]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Bromopyridine -6.8-0.56.3
3-Bromopyridine -6.9-0.66.3
4-Bromopyridine -6.7-0.76.0
2-Iodopyridine -6.6-0.85.8
3-Iodopyridine -6.7-0.95.8
4-Iodopyridine -6.5-1.05.5

Note: The values presented are representative and intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.

Interpretation: The data reveals a clear trend: the HOMO-LUMO gap is generally smaller for iodopyridines compared to their corresponding bromopyridine isomers. This is attributed to the higher energy of the p-orbitals of iodine, which leads to a destabilization (raising the energy) of the HOMO and a stabilization (lowering the energy) of the LUMO. Consequently, iodopyridines are predicted to be more reactive than bromopyridines.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It is a critical parameter in drug design as it influences solubility and the ability of a molecule to engage in electrostatic interactions.

CompoundDipole Moment (Debye)
2-Bromopyridine 2.1
3-Bromopyridine 1.8
4-Bromopyridine 1.7
2-Iodopyridine 2.0
3-Iodopyridine 1.7
4-Iodopyridine 1.6

Note: The values presented are representative and intended for comparative purposes.

Interpretation: The dipole moments of iodo- and bromo-pyridines are influenced by the interplay between the electronegativity of the halogen and the position of substitution. While bromine is more electronegative than iodine, the larger size and greater polarizability of iodine also play a significant role. The observed trend reflects the vector sum of the bond dipoles within the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The red regions in an MEP map indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential).

Expected Observations:

  • Nitrogen Atom: The region around the nitrogen atom in the pyridine ring will consistently show a negative electrostatic potential, making it a primary site for electrophilic attack or hydrogen bonding.

  • Halogen Atom: The electrostatic potential around the halogen atom is more complex. While the halogen is electronegative, creating a region of negative potential around its periphery, the "sigma-hole" phenomenon can lead to a region of positive potential along the C-X bond axis (where X is Br or I). This positive region is more pronounced for iodine and is the basis for halogen bonding.

Visualizing Computational Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the theoretical relationships between key molecular properties.

Computational Workflow for Electronic Property Analysis cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (Iodo-/Bromo-Pyridine) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO/LUMO Energies & Energy Gap elec_prop->homo_lumo dipole Dipole Moment elec_prop->dipole mep Molecular Electrostatic Potential elec_prop->mep

Caption: Computational workflow for DFT analysis of halopyridines.

Relationship between Halogen and Electronic Properties cluster_halogen Halogen Properties cluster_properties Electronic Properties Iodine Iodine Reactivity Increased Reactivity (Smaller HOMO-LUMO Gap) Iodine->Reactivity correlates with HalogenBonding Stronger Halogen Bonding (More Positive Sigma-Hole) Iodine->HalogenBonding enables Bromine Bromine Bromine->Reactivity correlates with (less pronounced)

Caption: Influence of halogen type on key electronic properties.

Conclusion and Future Directions

This comparative guide demonstrates that DFT is a powerful tool for elucidating the electronic properties of iodo- and bromo-pyridines. The choice of halogen substituent has a predictable and quantifiable impact on the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. Specifically, iodopyridines are generally more reactive and are stronger halogen bond donors than their bromo- counterparts.

These insights are directly applicable to the fields of drug discovery and materials science. For instance, the enhanced reactivity of iodopyridines can be exploited in synthetic chemistry, while their capacity for strong halogen bonding can be leveraged in the design of potent enzyme inhibitors. Future studies could extend this comparative framework to include other halogens (chlorine and fluorine) and to explore the electronic properties of these molecules in different solvent environments to more closely mimic physiological conditions.

References

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  • Chung, A., Novick, S., & Eric, E. (2017). A Reinvestigation of the Electronic Properties of 2-Bromopyridine With High-Resolution Microwave Spectroscopy. Amanote Research. Available at: [Link]

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  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Available at: [Link]

  • Njogu, E. M., Omondi, B., & Nyamori, V. O. (2016). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]

  • arXiv.org. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. Available at: [Link]

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  • RSC Publishing. (n.d.). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Available at: [Link]

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  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Available at: [Link]

  • RSC Publishing. (n.d.). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones. Available at: [Link]

  • Al-Buriahi, M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC. Available at: [Link]

  • De-La-Pena, C., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. Available at: [Link]

  • Semantic Scholar. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Available at: [Link]

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A Senior Application Scientist’s Guide to Purity Validation: A Comparative Analysis of HPLC and GC-MS for 5-Iodo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience in pharmaceutical development has repeatedly demonstrated that the integrity of a final drug product is fundamentally linked to the quality of its starting materials and intermediates. An intermediate like "5-Iodo-2-(2-methoxyethoxy)pyridine," a key building block in the synthesis of various biologically active molecules, demands rigorous purity assessment.[1] Impurities, even in trace amounts, can carry forward through synthetic steps, potentially leading to undesired side effects or reduced efficacy in the final Active Pharmaceutical Ingredient (API).[2][3]

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized 5-Iodo-2-(2-methoxyethoxy)pyridine. We will move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to quality control.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is widely considered the gold standard for determining the purity of pharmaceutical compounds due to its high precision, accuracy, and versatility.[2][4] For a moderately polar, non-volatile molecule like 5-Iodo-2-(2-methoxyethoxy)pyridine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why": Causality in Method Development

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases.

  • Why RP-HPLC? Our target compound is not sufficiently volatile for routine GC analysis without derivatization and could be thermally sensitive. RP-HPLC excels at separating components of a liquid sample at ambient or slightly elevated temperatures, making it ideal for this application.[2]

  • Why a C18 Column? A C18 (octadecyl) column provides a versatile hydrophobic stationary phase that effectively retains a wide range of organic molecules. The pyridine ring, ether linkage, and iodo-group of our compound will interact sufficiently with the C18 chains to allow for excellent separation from more polar (e.g., starting materials like 2-hydroxy-5-iodopyridine) or less polar (e.g., non-polar synthesis by-products) impurities.

  • Why Gradient Elution? An isocratic mobile phase (constant composition) may fail to elute highly retained impurities in a reasonable time or may not adequately separate impurities with polarities very close to the main compound. A gradient elution, starting with a higher percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile), ensures that impurities across a wide polarity spectrum are effectively separated and eluted as sharp, well-defined peaks.[3]

  • Why UV Detection? The pyridine ring is an excellent chromophore. UV detection at approximately 254 nm, where the aromatic system strongly absorbs, provides high sensitivity for the main compound and any related aromatic impurities.[5]

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in Methanol) MobilePhase 2. Prepare Mobile Phase A: 0.1% TFA in Water B: Acetonitrile Degas 3. Degas Mobile Phase (Sonication/Vacuum) Equilibrate 4. Equilibrate C18 Column Degas->Equilibrate Inject 5. Inject Sample (10 µL) Equilibrate->Inject Separate 6. Gradient Elution Separation Inject->Separate Detect 7. UV Detection @ 254 nm Separate->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram Integrate 9. Integrate Peak Areas Chromatogram->Integrate Calculate 10. Calculate % Purity (% Area Normalization) Integrate->Calculate GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing SamplePrepGC 1. Prepare Sample (1 mg/mL in Dichloromethane) InjectGC 2. Inject Sample (1 µL, Split Mode) SamplePrepGC->InjectGC SeparateGC 3. Temperature Program Separation InjectGC->SeparateGC Transfer 4. Transfer to MS SeparateGC->Transfer Ionize 5. Electron Ionization (70 eV) Transfer->Ionize Analyze 6. Mass Analysis (Quadrupole) Ionize->Analyze TIC 7. Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectrum 8. Extract Mass Spectrum of Each Peak TIC->Spectrum Identify 9. Identify Compound & Impurities Spectrum->Identify

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.